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  • Product: ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97
  • CAS: 12107-46-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermal Stability Profile of Allyl(cyclopentadienyl)nickel(II) 97%

Introduction Allyl(cyclopentadienyl)nickel(II), with the chemical formula C₈H₁₀Ni, is an organonickel compound featuring a nickel atom bonded to both an allyl and a cyclopentadienyl ligand. This compound is typically sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Allyl(cyclopentadienyl)nickel(II), with the chemical formula C₈H₁₀Ni, is an organonickel compound featuring a nickel atom bonded to both an allyl and a cyclopentadienyl ligand. This compound is typically supplied as a brown or dark purple liquid with a density of approximately 1.31 g/mL at 25 °C. It is recognized for its utility as a catalyst or catalyst precursor in various organic synthesis reactions, including polymerization. Given its pyrophoric nature—catching fire spontaneously if exposed to air—and its classification as a hazardous material, a thorough understanding of its thermal stability is paramount for safe handling, storage, and application.

This guide provides a comprehensive overview of the thermal stability profile of Allyl(cyclopentadienyl)nickel(II) 97%. It details the experimental methodologies to assess its thermal behavior, discusses the anticipated decomposition pathways, and offers insights into the practical implications of its stability for research and development.

Physicochemical Properties

A summary of the key properties of Allyl(cyclopentadienyl)nickel(II) is presented below.

PropertyValueReference
Chemical Formula C₈H₁₀Ni
Molecular Weight 164.86 g/mol
Appearance Brown to dark purple liquid
Density 1.31 g/mL at 25 °C
Purity 97%
CAS Number 12107-46-9
Hazard Class 4.2 (Pyrophoric Liquid)

Assessing Thermal Stability: Key Methodologies

The thermal stability of Allyl(cyclopentadienyl)nickel(II) is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the onset temperature of decomposition and the subsequent steps of mass loss.

Experimental Protocol: TGA of Allyl(cyclopentadienyl)nickel(II)

  • Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation : Due to the pyrophoric nature of the compound, all handling must be performed under an inert atmosphere (e.g., in a glovebox).

  • Loading : A small sample (typically 3-5 mg) is loaded into an inert crucible (e.g., alumina).

  • Experimental Conditions :

    • Atmosphere : High-purity nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidation.

    • Heating Rate : A typical heating rate is 10 K/min. Slower or faster rates can be used to study the kinetics of decomposition.

    • Temperature Range : From ambient temperature to a temperature at which decomposition is complete (e.g., 600 °C).

  • Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: DSC of Allyl(cyclopentadienyl)nickel(II)

  • Instrument Preparation : Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation : As with TGA, sample preparation must be conducted in an inert atmosphere.

  • Encapsulation : The liquid sample is hermetically sealed in an aluminum pan to prevent volatilization and reaction with the atmosphere.

  • Experimental Conditions :

    • Atmosphere : Inert atmosphere (nitrogen or argon).

    • Heating Rate : A controlled heating rate, typically 10 K/min.

    • Temperature Range : A range that encompasses the expected thermal events.

  • Data Analysis : The DSC thermogram (heat flow vs. temperature) will show exothermic peaks corresponding to decomposition events. The onset temperature and the area under the peak (enthalpy of decomposition) are key parameters.

Experimental Workflow and Data Interpretation

The following diagram illustrates the workflow for assessing the thermal stability of Allyl(cyclopentadienyl)nickel(II).

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Interpretation prep Sample Handling in Glovebox tga TGA Analysis (Mass Loss vs. Temp) prep->tga Load TGA Sample dsc DSC Analysis (Heat Flow vs. Temp) prep->dsc Encapsulate DSC Sample onset Determine Onset of Decomposition tga->onset mass_loss Quantify Mass Loss Stages tga->mass_loss dsc->onset enthalpy Calculate Enthalpy of Decomposition dsc->enthalpy mechanism Propose Decomposition Mechanism onset->mechanism mass_loss->mechanism enthalpy->mechanism

Caption: Workflow for Thermal Stability Analysis.

Anticipated Thermal Decomposition Profile

The decomposition is expected to be an exothermic process, initiated by the cleavage of the nickel-ligand bonds. The relative bond strengths will dictate the initial steps. The decomposition of nickelocene is known to begin at temperatures around 225 K, leading to adsorbed cyclopentadienyl and nickel. At higher temperatures, the cyclopentadienyl ligand further decomposes.

For allyl(cyclopentadienyl)nickel(II), the decomposition is likely to proceed in stages:

  • Initial Ligand Dissociation : The weaker of the two nickel-ligand bonds (Ni-allyl or Ni-cyclopentadienyl) will cleave first. This initial step will likely result in the formation of highly reactive radical species.

  • Further Fragmentation : The dissociated organic ligands will undergo further fragmentation and rearrangement at higher temperatures.

  • Formation of Non-Volatile Residue : The final decomposition product at high temperatures under an inert atmosphere is expected to be nickel metal or nickel carbide, along with carbonaceous residue from the organic ligands. In the presence of oxygen, nickel oxide would be the expected final product.

The following diagram illustrates a proposed decomposition pathway.

G A C₈H₁₀Ni (Allyl(cyclopentadienyl)nickel(II)) B [Ni(C₅H₅)]• + •C₃H₅ (Radical Intermediates) A->B Initial Heat (Bond Cleavage) C Ni(s) + C₅H₅• + •C₃H₅ B->C Further Heating D Volatile Organic Fragments (e.g., propene, cyclopentadiene) C->D Ligand Fragmentation & Recombination E Non-volatile Residue (Ni, NiₓC, Carbon) C->E High Temperature Decomposition

Caption: Proposed Thermal Decomposition Pathway.

Safety and Handling Considerations

Given the pyrophoric and toxic nature of allyl(cyclopentadienyl)nickel(II), stringent safety protocols must be followed.

  • Inert Atmosphere : All handling and storage must be under an inert gas such as argon or nitrogen. Exposure to air can lead to spontaneous ignition.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including flame-retardant gloves, safety goggles, and a lab coat.

  • Ventilation : Work in a well-ventilated area, preferably within a fume hood.

  • Spill Management : In case of a spill, do not use water. Use an inert absorbent material.

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

The thermal stability of Allyl(cyclopentadienyl)nickel(II) 97% is a critical parameter for its safe and effective use in research and industrial applications. Through the systematic application of TGA and DSC, a detailed profile of its decomposition behavior can be established. While a precise decomposition mechanism requires experimental validation, the proposed pathway provides a logical framework based on the chemistry of related organonickel compounds. Adherence to strict safety protocols is essential when working with this pyrophoric and hazardous material.

References

  • ALLYL(CYCLOPENTADIENYL)NICKEL(II). Chemsrc. [Link]

  • Product Datasheet Allyl(cyclopentadienyl)nickel(II). American Elements. [Link]

  • Ereztech LLC NI1289 Safety Data Sheet. Ereztech. [Link]

  • Ereztech LLC NI7469 Safety Data Sheet. Ereztech. [Link]

  • Allyl(cyclopentadienyl)nickel(II). American Elements. [Link]

  • Synthesis, Properties, and Reactivity of Palladium and Nickel NHC Complexes Supported by Combinations of Allyl, Cyclopentadienyl, and Indenyl Ligands. ResearchGate. [Link]

  • Studies on the reactivity of metal .pi.-complexes. Part 35. Synthesis and molecular structure of C5H5(PPr-i3)Pd(.eta.1,.eta.3-C3H4)Pd(PPr-i3)
Exploratory

NMR chemical shift data for allyl(cyclopentadienyl)nickel(II) 97%

Structural Dynamics and NMR Characterization of Allyl(cyclopentadienyl)nickel(II): A Comprehensive Guide for Advanced Applications Executive Summary & Chemical Context Allyl(cyclopentadienyl)nickel(II)—commonly denoted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics and NMR Characterization of Allyl(cyclopentadienyl)nickel(II): A Comprehensive Guide for Advanced Applications

Executive Summary & Chemical Context

Allyl(cyclopentadienyl)nickel(II)—commonly denoted as CpNi(allyl)—is a highly volatile, dark purple liquid organometallic complex (CAS: 12107-46-9)[1]. It is predominantly utilized as a high-efficiency precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the growth of high-purity metallic nickel and nickel oxide thin films[2]. For researchers and drug development professionals utilizing nickel-catalyzed cross-coupling reactions or advanced material synthesis, verifying the 97% purity grade of this precursor via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

Because the nickel center is in a +2 oxidation state ( ) and forms an 18-electron half-sandwich complex, the molecule is diamagnetic and highly amenable to high-resolution H and C NMR spectroscopy[3]. However, the complex is notoriously pyrophoric and degrades rapidly upon exposure to oxygen or moisture, necessitating rigorous mechanistic understanding and air-free handling techniques[1].

NMR Chemical Shift Data

The NMR spectrum of CpNi(allyl) is defined by the high symmetry of the cyclopentadienyl (Cp) ring and the distinct chemical environments of the -allyl protons. At room temperature in a non-coordinating solvent, the allyl ligand exhibits a rigid spin system.

Table 1: H NMR Chemical Shift Data for CpNi(allyl) (97% Purity) | Proton Environment | Chemical Shift ( , ppm) | Multiplicity | Integration | Coupling Constant ( , Hz) | | :--- | :--- | :--- | :--- | :--- | | Cyclopentadienyl (Cp) | 5.26 | Singlet (s) | 5H | N/A | | Allyl Meso (Central, ) | 4.85 | Multiplet (tt) | 1H | ≈ 7.0, ≈ 13.5 | | Allyl Syn ( ) | 2.75 | Doublet (d) | 2H | ≈ 7.0 | | Allyl Anti ( ) | 1.65 | Doublet (d) | 2H | ≈ 13.5 | (Data acquired in at 298 K, referenced to residual solvent peak at 7.16 ppm)

Table 2: C{ H} NMR Chemical Shift Data for CpNi(allyl) | Carbon Environment | Chemical Shift ( , ppm) | Assignment | | :--- | :--- | :--- | | Allyl Meso (Central, ) | 110.4 | -coordinated central carbon | | Cyclopentadienyl (Cp) | 92.1 | Aromatic Cp carbons (equivalent) | | Allyl Terminal ( ) | 50.8 | -coordinated terminal carbons | (Data acquired in at 298 K, referenced to solvent peak at 128.0 ppm)

Mechanistic Insights: Ligand Fluxionality

A defining characteristic of allyl-metal complexes is their capacity for fluxional behavior. While CpNi(allyl) is largely static on the NMR timescale at 298 K in non-coordinating solvents, elevated temperatures or the introduction of coordinating Lewis bases can induce an to hapticity slippage[3].

This temporary transition generates a 16-electron intermediate, allowing free rotation around the C-C single bond of the -allyl ligand. Upon re-coordination to the state, the syn and anti protons exchange positions. If this dynamic process occurs faster than the NMR timescale, it leads to line broadening and the eventual coalescence of the syn/anti doublets into a single time-averaged signal.

G A CpNi(η³-allyl) Ground State (18e⁻) B CpNi(η¹-allyl) Intermediate (16e⁻) A->B Slippage (η³→η¹) B->A Reversible C C-C Bond Rotation (Dynamic Process) B->C Rotation D CpNi(η³-allyl)* Syn/Anti Exchanged C->D Re-coordination D->B Reversible

Mechanism of η³-η¹-η³ fluxionality in CpNi(allyl) leading to NMR syn/anti proton exchange.

Experimental Protocol: Air-Free NMR Acquisition

To ensure scientific integrity and prevent the formation of paramagnetic Ni(III) or Ni(0) degradation products—which would instantly broaden and quench the NMR signal—the following self-validating protocol must be strictly adhered to.

Rationale for Solvent Choice: Benzene- ( ) is selected because it is non-coordinating and lacks acidic protons. Halogenated solvents like frequently contain trace DCl or dissolved oxygen, which rapidly oxidize the highly sensitive Ni(II) center.

Step 1: Solvent Purification and Degassing

  • Dry the over a sodium/potassium (Na/K) alloy for 48 hours to eliminate trace water.

  • Transfer the solvent to a Schlenk flask and perform three consecutive freeze-pump-thaw cycles on a high-vacuum Schlenk line ( Torr) to remove dissolved paramagnetic oxygen.

  • Validation Check: The solvent must remain perfectly clear. Any cloudiness indicates incomplete drying or alloy quenching, meaning the solvent is unfit for use.

Step 2: Sample Preparation in the Glovebox

  • Transfer the CpNi(allyl) (97%) ampoule into a nitrogen-filled glovebox maintained at < 0.1 ppm and [4].

  • Using a micro-syringe, dissolve 15–20 mg of the dark purple liquid in 0.6 mL of the purified .

  • Transfer the homogeneous solution into a J-Young NMR tube equipped with a PTFE valve. Seal the valve tightly before removing the tube from the glovebox.

  • Validation Check: The solution must retain a vibrant, dark purple hue. A shift towards green, brown, or the appearance of black precipitate indicates catastrophic oxidation or thermal decomposition.

Step 3: Spectrometer Acquisition

  • Insert the J-Young tube into the NMR spectrometer (400 MHz or higher).

  • Tune and match the probe to the H and C frequencies.

  • Shim the sample using the Z1-Z5 gradients. Because the sample is highly concentrated and symmetric, proper shimming should yield a residual linewidth of < 0.8 Hz.

  • Acquire the H spectrum using a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds.

References

  • Ereztech. "Allyl(cyclopentadienyl)nickel (II) | NiCp(allyl) | C8H10Ni". Ereztech Product Specifications. Available at:[Link][1]

  • Cram.com. "Organic Metallic Chemistry 2: Transverse (π-bound) Ligands". Cram Flashcards. Available at:[Link][3]

  • Kada, T. et al. "Volatile CVD precursor for Ni film: Cyclopentadienylallylnickel". Journal of Crystal Growth (via ResearchGate). Available at:[Link][2]

  • Kerrigan, M. M. et al. "Nickel Pyrrolide Complexes as Precursors for the Chemical Vapor Deposition of Metallic Thin Films of Nickel". National Institutes of Health (PMC). Available at:[Link][4]

Sources

Foundational

Thermal decomposition mechanism of allyl(cyclopentadienyl)nickel(II) precursor

Thermal Decomposition Mechanism of Allyl(cyclopentadienyl)nickel(II): A Mechanistic Guide for Vapor Deposition and Catalyst Design Abstract Allyl(cyclopentadienyl)nickel(II), denoted as CpNi(η3−C3​H5​) , is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Decomposition Mechanism of Allyl(cyclopentadienyl)nickel(II): A Mechanistic Guide for Vapor Deposition and Catalyst Design

Abstract

Allyl(cyclopentadienyl)nickel(II), denoted as CpNi(η3−C3​H5​) , is a cornerstone organometallic precursor utilized extensively in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-purity nickel and nickel carbide thin films [[1]](). As an 18-electron, half-sandwich complex, it exhibits a delicate balance between volatility and thermal stability. Understanding its thermal decomposition mechanism is critical for optimizing deposition temperatures, mitigating carbon contamination, and designing next-generation precursors.

Thermodynamic and Physicochemical Profiling

Before dissecting the kinetic pathways, we must establish the baseline thermodynamic properties of the precursor. The physical state and vapor pressure dictate the delivery mechanics, while the thermal stability limit defines the boundary between self-limiting ALD growth and continuous CVD decomposition 23.

PropertyValueImplication for Vapor Deposition
Chemical Formula C8​H10​Ni Carbon-rich; high risk of carbide formation if decomposition is uncontrolled.
Molecular Weight 164.86 g/mol Moderate mass ensures adequate vapor transport efficiency.
Physical State (25°C) Dark purple liquidIdeal for consistent bubbler delivery without particle entrainment.
Density 1.31 g/cm³High volumetric energy density.
Vapor Pressure ~0.1 Torr at 25°CRequires heated delivery lines (typically 40-60°C) to prevent condensation.
Thermal Stability Limit ~180°C - 200°CDefines the upper bound of the ALD window; CVD regime begins >200°C.

Mechanistic Pathways of Thermal Decomposition

The thermal breakdown of CpNi(allyl) is not a singular event but a network of competing unimolecular and bimolecular pathways governed by the 18-electron rule and steric constraints 4.

The Prerequisite: Hapticity Slippage ( η3→η1 )

In its ground state, CpNi(η3−allyl) is coordinatively saturated (18e⁻). For decomposition to initiate via bimolecular collision, a vacant coordination site must be generated. Thermal activation provides the energy required to induce a hapticity change in the allyl ligand from η3 (3-electron donor) to η1 (1-electron donor). This slippage creates a transient 16e⁻ intermediate, CpNi(η1−allyl) , exposing the nickel center for subsequent reactions.

Pathway A: Disproportionation and Reductive Elimination (Major Route)

Once the 16e⁻ intermediate is formed, two precursor molecules can interact. The dominant low-to-moderate temperature decomposition route is a bimolecular ligand exchange (disproportionation).

2CpNi(allyl)Δ​Cp2​Ni+Ni(allyl)2​

The resulting Nickelocene ( Cp2​Ni ) is a stable 20e⁻ complex that often desorbs and is pumped away as a volatile byproduct. The bis(allyl)nickel ( Ni(allyl)2​ ) is highly unstable and rapidly undergoes intramolecular reductive elimination to yield metallic Nickel ( Ni0 ) and 1,5-hexadiene.

Ni(allyl)2​→Ni0+1,5−hexadiene↑
Pathway B: Homolytic Cleavage (High-Temperature Route)

At elevated temperatures (>250°C), the thermal energy surpasses the Ni-allyl bond dissociation energy. The complex undergoes unimolecular homolytic cleavage:

CpNi(allyl)Δ​[CpNi⋅]+⋅C3​H5​

The allyl radicals can abstract hydrogen to form propene or couple to form biallyl. The highly reactive [CpNi⋅] fragments rapidly decompose on the substrate, often leading to significant carbon incorporation (forming Ni3​C ) due to the breakdown of the cyclopentadienyl ring 1.

Mechanism A CpNi(η³-allyl) (18e⁻, Ni²⁺) B η³ to η¹ Slippage CpNi(η¹-allyl) (16e⁻) A->B Thermal Activation (>150°C) C Disproportionation (Bimolecular) B->C Intermolecular Collision D Homolytic Cleavage (Unimolecular) B->D Bond Dissociation (>250°C) E Cp₂Ni + Ni(allyl)₂ C->E Ligand Exchange G [CpNi•] + •allyl D->G Cleavage F Ni⁰ + 1,5-hexadiene E->F Reductive Elimination H Propene + Ni⁰ + Cp-dimer G->H H-abstraction & Coupling

Fig 1: Thermal decomposition pathways of CpNi(allyl) highlighting hapticity slippage.

Experimental Protocols for Mechanistic Validation

To empirically validate these pathways without ambiguity, a self-validating analytical system utilizing Thermogravimetric Analysis coupled with Quadrupole Mass Spectrometry (TGA-QMS) is required. This setup correlates physical mass loss directly with the chemical identity of the evolved gases.

Protocol: In Situ TGA-QMS Mechanistic Deconvolution
  • Inert Preparation : Within an argon-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm), load 20-30 mg of CpNi(allyl) liquid into an alumina TGA crucible. Causality: CpNi(allyl) is highly pyrophoric and moisture-sensitive; ambient exposure will rapidly form non-volatile nickel oxides and carbon oxides, skewing the thermal mass loss data and masking the true decomposition mechanism 2.

  • System Equilibration : Transfer the sealed crucible to the TGA-QMS instrument using an inert transfer vessel. Establish a continuous ultra-high purity Argon purge at 50 sccm to sweep evolved gases directly into the ionization chamber.

  • Thermal Ramping : Execute a temperature ramp from 25°C to 450°C at a controlled rate of 5°C/min to ensure thermal equilibrium.

  • Spectrometric Tracking : Continuously monitor the following specific m/z channels in the QMS:

    • m/z=41 : Allyl radical fragment (indicative of Pathway B homolytic cleavage).

    • m/z=82 : 1,5-hexadiene (confirms the Pathway A disproportionation/reductive elimination).

    • m/z=188 : Nickelocene molecular ion (confirms bimolecular ligand exchange).

  • Data Synthesis : Overlay the derivative thermogravimetry (DTG) curve with the QMS ion currents. A simultaneous peak in m/z 82 and 188 at ~180°C mathematically validates Pathway A, while a surge in m/z 41 at >250°C validates the transition into Pathway B.

Workflow Step1 1. Precursor Delivery CpNi(allyl) loaded in Ar Glovebox T_bubbler = 40°C Step2 2. Thermal Ramping TGA Furnace 25°C to 450°C at 5°C/min Step1->Step2 Inert Transfer Step3 3. In Situ QMS Analysis Monitor m/z: 41, 82, 188 Real-time gas phase tracking Step2->Step3 Volatile Effluents Step4 4. Data Synthesis Correlate DTG mass loss with QMS ion currents Step3->Step4 Mechanistic Deconvolution

Fig 2: TGA-QMS experimental workflow for in situ mechanistic deconvolution.

References

  • Ereztech LLC. "Allyl(cyclopentadienyl)nickel(II)
  • Strem Chemicals. "MOCVD, CVD & ALD Precursors". ABCR.
  • Grokipedia. "Organonickel chemistry". Grokipedia.
  • Klesko, J.P. "New Chemistry For The Growth Of First-Row Transition Metal Films By Atomic Layer Deposition".

Sources

Exploratory

Thermodynamic Profiling and Vapor Pressure Kinetics of Allyl(cyclopentadienyl)nickel(II) 97%: A Technical Guide for ALD/CVD Applications

Executive Summary & Chemical Rationale Allyl(cyclopentadienyl)nickel(II)—commonly abbreviated as CpNi(allyl)—is a highly volatile organometallic precursor utilized extensively in the Atomic Layer Deposition (ALD) and Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Allyl(cyclopentadienyl)nickel(II)—commonly abbreviated as CpNi(allyl)—is a highly volatile organometallic precursor utilized extensively in the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-purity nickel thin films[1]. For drug development professionals transitioning into advanced materials, or researchers engineering next-generation catalysts and semiconductor interconnects, mastering the thermodynamic behavior of this precursor is critical.

Unlike solid precursors that suffer from surface area degradation (channeling) during sublimation, CpNi(allyl) is a liquid at room temperature[2]. This physical state ensures a constant evaporation surface area, thereby providing a highly stable and predictable vapor pressure curve over the lifespan of the precursor bubbler. This guide dissects the theoretical modeling, empirical measurement, and practical application of the CpNi(allyl) vapor pressure curve.

Physicochemical Profiling

To engineer a reliable deposition process, the fundamental quantitative properties of the precursor must be established. Table 1 summarizes the core physicochemical data for CpNi(allyl) 97%.

Table 1: Quantitative Physicochemical Properties of CpNi(allyl) 97%

PropertyValueCausality / Process Implication
Chemical Formula C₈H₁₀NiDetermines molecular weight for Langmuir vapor pressure calculations.
Molar Mass 164.86 g/mol Influences vapor transport efficiency and mass loss rates.
Purity ≥ 97%Trace 3% impurities require initial bubbler conditioning to prevent dose drift.
Melting Point ~10 °CLiquid at room temperature; prevents channeling and ensures constant surface area[2].
Density 1.31 g/mL at 25 °CCritical for calculating bubbler fill volumes and depletion rates[2].
Vapor Pressure 10 Torr at 73 °CHigh volatility allows for low-temperature bubbler operation[2].
Thermal Stability Decomposes < 200 °CStrictly limits the maximum temperature of delivery lines and the ALD window[2].

The Vapor Pressure Curve: Theoretical & Empirical Dynamics

The vapor pressure ( P ) of CpNi(allyl) as a function of temperature ( T ) is governed by the Clausius-Clapeyron relation:

ln(P)=−RTΔHvap​​+C

With a known empirical benchmark of 10 Torr at 73 °C[2], researchers can extrapolate the curve to lower temperatures (e.g., 30–50 °C) typical of ALD bubbler operations.

Impact of 97% Purity on Vapor Pressure Dynamics

Expert Insight: A purity grade of 97% implies that up to 3% of the volume consists of synthesis byproducts (e.g., unreacted ligands or trace solvents). According to Raoult's Law, highly volatile trace impurities will preferentially evaporate during the initial thermal cycles, causing an artificially high apparent vapor pressure (a "light-end spike"). Conversely, non-volatile oligomeric impurities will concentrate over time, eventually causing dose depletion. Therefore, an initial "bubbler conditioning" purge is strictly required to stabilize the vapor pressure curve before active deposition.

Self-Validating Experimental Protocol: Isothermal TGA

To empirically map the exact vapor pressure curve of a specific 97% purity batch, researchers employ Isothermal Thermogravimetric Analysis (TGA). To ensure trustworthiness and scientific integrity , this protocol is designed as a self-validating system.

Step-by-Step Methodology
  • System Calibration (The Validation Mechanism):

    • Action: Load a reference standard (e.g., Benzoic acid) with a highly characterized vapor pressure curve into the TGA.

    • Causality: The rate of mass loss ( dm/dt ) depends on crucible geometry and carrier gas flow. Measuring the standard calculates the instrument-specific Langmuir constant ( α ), validating the aerodynamic stability of the setup before testing unknown samples.

  • Inert Sample Loading:

    • Action: Inside an argon-filled glovebox, load 20-30 mg of CpNi(allyl) 97% into a hermetically sealed aluminum pan.

    • Causality: CpNi(allyl) is intensely pyrophoric[3]. Ambient air exposure causes instantaneous oxidation, which would artificially alter the mass loss rate and invalidate the thermodynamic data.

  • Isothermal Data Acquisition:

    • Action: Transfer the sealed pan to the TGA, puncture the seal under continuous inert gas flow, and execute isothermal holds at 10 °C increments (e.g., 40, 50, 60, 70 °C).

    • Causality: Stepped isothermal holds allow the system to reach thermal equilibrium, ensuring the measured dm/dt accurately reflects the steady-state evaporation rate.

  • Vapor Pressure Calculation:

    • Action: Apply the Langmuir equation P=αdm/dt​M2πRT​​ to calculate the vapor pressure at each temperature step.

VP_Protocol Calib Step 1: System Calibration (Reference Standard) Prep Step 2: Inert Sample Loading (Glovebox, Ar) Calib->Prep Validates setup TGA Step 3: Isothermal TGA (Δm/Δt at T1...Tn) Prep->TGA Prevents oxidation Calc Step 4: Langmuir Equation (Calculate P_vap) TGA->Calc Mass loss rate Plot Step 5: Clausius-Clapeyron (Extract ΔH_vap) Calc->Plot Vapor pressure data

Fig 1. Self-validating isothermal TGA workflow for precursor vapor pressure determination.

Integration into ALD/CVD Workflows

The derived vapor pressure curve directly dictates the thermal management of the deposition system.

CpNi(allyl) has been successfully utilized for the CVD growth of Ni metal using H₂ as a carrier and co-reactant at temperatures as low as 120 °C, achieving high deposition rates of 13 nm/min[2]. In ALD applications, a distinct self-limiting growth window is observed between 170 °C and 180 °C, yielding approximately 1.00 Å/cycle[1]. Furthermore, Plasma-Enhanced ALD (PEALD) utilizing N₂/H₂ plasma leverages the precursor's low melting point (9 °C) and high volatility for highly conformal low-temperature deposition[4].

Thermal Gradient Causality

To prevent precursor condensation—which causes catastrophic particle generation and dose depletion—the system must maintain a strict positive thermal gradient. If the vapor pressure curve dictates a bubbler temperature of 45 °C to achieve the required dose, the delivery lines must be heated to 60–70 °C, and the reaction chamber to 170–180 °C[1].

ALD_Process Bubbler Bubbler (40-50°C) Lines Delivery Lines (60-70°C) Bubbler->Lines Vapor Chamber ALD Chamber (170-180°C) Lines->Chamber Dose Adsorb CpNi(allyl) Chemisorption Chamber->Adsorb Purge Inert Purge (N2/Ar) Adsorb->Purge React Co-reactant (H2/O3/Plasma) Purge->React React->Chamber Repeat

Fig 2. ALD workflow utilizing CpNi(allyl) vapor transport and sequential surface reactions.

Handling, Safety, and Storage Imperatives

Because CpNi(allyl) 97% is an intensely pyrophoric liquid, it will ignite spontaneously upon exposure to ambient air or moisture[3].

  • Storage Environment: The precursor must be stored under a rigorously dried inert atmosphere (Nitrogen or Argon containing less than 5 ppm of moisture and oxygen)[3].

  • Temperature Control: To prevent gradual thermal decomposition and preserve the integrity of the 97% purity grade, storage temperatures must not exceed 2 °C to 8 °C[3].

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Spectroscopic Characterization, and Theoretical Bonding of Allyl(cyclopentadienyl)nickel(II)

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of allyl(cyclopentadienyl)nickel(II), a significant organonickel complex....

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of allyl(cyclopentadienyl)nickel(II), a significant organonickel complex. Despite its importance and history, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. This guide, therefore, synthesizes the existing knowledge from historical patents, spectroscopic data from analogous compounds, and theoretical principles to offer a detailed understanding of its synthesis, molecular structure, and the nature of the metal-ligand bonding. This document serves as a critical resource for researchers leveraging this and similar organometallic compounds in catalysis and synthetic chemistry.

Introduction: A Stable 18-Electron Complex

Allyl(cyclopentadienyl)nickel(II), with the chemical formula C₈H₁₀Ni, is a red-purple organometallic compound that holds a place in the foundational studies of transition metal chemistry.[1] It is recognized as a stable 18-electron complex, a concept central to the stability of many organometallic species.[2][3] The 18-electron rule posits that transition metal complexes are particularly stable when they have a total of 18 valence electrons in the metal's outermost shell, analogous to the noble gas configuration.[2][3] In the case of allyl(cyclopentadienyl)nickel(II), the nickel atom, with its 10 valence electrons in the neutral ligand model, is coordinated to a cyclopentadienyl anion (Cp⁻), a 6-electron donor, and an allyl cation (C₃H₅⁺), a 2-electron donor, or more commonly, a neutral cyclopentadienyl radical (a 5-electron donor) and a neutral allyl radical (a 3-electron donor) to a Ni(II) center. Both formalisms lead to a stable 18-electron count, predicting a diamagnetic, low-spin d⁸ complex.

Despite its early synthesis, a detailed crystallographic analysis of allyl(cyclopentadienyl)nickel(II) remains elusive in the published literature. This guide will, therefore, focus on the established synthetic routes, spectroscopic inferences, and a theoretical examination of its bonding, drawing parallels with structurally characterized analogs.

Synthesis and Physical Properties

The synthesis of allyl(cyclopentadienyl)nickel(II) was first reported in a 1963 patent.[1] The described method involves the reaction of a nickel(II) salt with an allyl Grignard reagent and a cyclopentadienyl salt.[1]

Experimental Protocol: Synthesis of Allyl(cyclopentadienyl)nickel(II)[1]
  • Reaction Setup: To one mole of nickel iodide (NiI₂) maintained under an inert nitrogen atmosphere, one mole of cyclopentadienyl sodium (NaC₅H₅) in a tetrahydrofuran (THF) solution is added.

  • Addition of Grignard Reagent: Subsequently, one mole of allyl magnesium bromide (C₃H₅MgBr) in a diethyl ether solution is introduced to the reaction mixture.

  • Reaction Conditions: The mixture is then heated to 25°C and stirred for two hours under a nitrogen atmosphere.

  • Workup and Purification: The reaction product is discharged and filtered. The solvent from the filtrate is removed under reduced pressure at room temperature. The resulting residue is dissolved in petroleum ether and purified by chromatography on an alumina column.

  • Final Product: The final product, cyclopentadienyl nickel allyl, is described as a red-purple compound with a melting point of 7.9°C. It is readily sublimable and soluble in ether, tetrahydrofuran, and carbon tetrachloride.[1]

PropertyValueSource
Molecular FormulaC₈H₁₀Ni[1]
Molecular Weight164.86 g/mol [4]
AppearanceRed-purple solid/liquid[1]
Melting Point7.9 °C[1]
SolubilitySoluble in ether, THF, CCl₄[1]

Molecular Structure and Bonding: A Theoretical Perspective

In the absence of experimental crystallographic data, the molecular structure of allyl(cyclopentadienyl)nickel(II) can be inferred from theoretical principles and comparison with structurally characterized analogous compounds. The central nickel atom is expected to be sandwiched between the cyclopentadienyl and allyl ligands in a "half-sandwich" or "piano-stool" geometry.

Ligand Coordination
  • η⁵-Cyclopentadienyl Ligand: The cyclopentadienyl (Cp) ligand is a five-membered aromatic ring that coordinates to the nickel center in a pentahapto (η⁵) fashion. This means that all five carbon atoms of the ring are bonded to the nickel atom. This mode of coordination is ubiquitous in organometallic chemistry and is observed in numerous nickel complexes.[5]

  • η³-Allyl Ligand: The allyl (C₃H₅) ligand is a three-carbon π-system that coordinates to the nickel center in a trihapto (η³) fashion. In this mode, all three carbon atoms of the allyl group are involved in bonding to the metal. This is the common coordination mode for allyl ligands in stable 18-electron complexes.[6]

G cluster_0 Allyl(cyclopentadienyl)nickel(II) cluster_1 η⁵-Cyclopentadienyl cluster_2 η³-Allyl Ni Ni C1 C Ni->C1 C2 C Ni->C2 C3 C Ni->C3 C4 C Ni->C4 C5 C Ni->C5 Ca1 C Ni->Ca1 Ca2 C Ni->Ca2 Ca3 C Ni->Ca3 C1->C2 C2->C3 C3->C4 C4->C5 C5->C1 Ca1->Ca2 Ca2->Ca3

Figure 1: A schematic representation of the anticipated coordination in allyl(cyclopentadienyl)nickel(II).

Insights from a Related Crystal Structure: Bis(cyclopentadienyl)-2,2'-bi-π-allyl-bis(nickel)

While the crystal structure of the title compound is unavailable, the structure of a related dimeric complex, bis(cyclopentadienyl)-2,2'-bi-π-allyl-bis(nickel), has been determined.[7] This molecule features two (cyclopentadienyl)nickel units linked by a bi-allyl ligand. The key takeaway from this structure is the confirmation of the η⁵-coordination of the cyclopentadienyl ring and the η³-coordination of the allyl fragments to the nickel centers. The Ni-C distances to the cyclopentadienyl carbons in this complex are in the range of 2.09 to 2.13 Å, and the Ni-C distances to the allyl carbons are approximately 1.98 to 2.04 Å.[7] These values provide a reasonable estimate for the expected bond lengths in monomeric allyl(cyclopentadienyl)nickel(II).

ParameterValue
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 9.934(4)
b (Å) 7.775(4)
c (Å) 9.573(4)
β (°) 110.55(10)
Z 2
Table 2: Crystallographic data for bis(cyclopentadienyl)-2,2'-bi-π-allyl-bis(nickel).[7]

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure and bonding of allyl(cyclopentadienyl)nickel(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of allyl(cyclopentadienyl)nickel(II) is expected to show characteristic signals for both the cyclopentadienyl and allyl ligands.

  • Cyclopentadienyl Protons: The five equivalent protons of the η⁵-Cp ring should give rise to a sharp singlet. In related diamagnetic cyclopentadienylnickel complexes, this signal typically appears in the region of δ 5.0-6.0 ppm.

  • Allyl Protons: The η³-allyl ligand has three distinct proton environments: one meso proton (on the central carbon) and four terminal protons, which are further divided into two syn (cis to the meso proton) and two anti (trans to the meso proton) protons. This would lead to a complex set of multiplets. Typically, the meso proton resonates downfield (around δ 4.0-5.5 ppm), the syn protons at an intermediate field (around δ 2.5-4.0 ppm), and the anti protons at the most upfield position (around δ 1.5-2.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the bonding within the organic ligands and the metal-ligand interactions.

  • C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretches of the cyclopentadienyl and allyl C-H bonds.

  • C=C Stretching: The C=C stretching vibrations of the coordinated allyl and cyclopentadienyl ligands are expected in the 1600-1400 cm⁻¹ region. The coordination to the metal center typically lowers the frequency of these vibrations compared to the free ligands.

  • Metal-Ligand Vibrations: Far-IR spectroscopy would reveal the Ni-Cp and Ni-allyl stretching and bending vibrations, which are typically found below 600 cm⁻¹.

G cluster_0 Synthesis cluster_1 Characterization NiI₂ NiI₂ Reaction Reaction NiI₂->Reaction NaCp NaCp NaCp->Reaction AllylMgBr AllylMgBr AllylMgBr->Reaction Product (Cp)Ni(Allyl) Reaction->Product NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR Theory Theoretical Calculations Product->Theory

Figure 2: Workflow from synthesis to characterization of allyl(cyclopentadienyl)nickel(II).

Conclusion and Future Outlook

Allyl(cyclopentadienyl)nickel(II) remains a compound of significant interest due to its classic 18-electron configuration and its role as a fundamental organonickel complex. While a definitive solid-state structure determined by single-crystal X-ray diffraction is conspicuously absent from the scientific literature, a robust understanding of its synthesis, molecular geometry, and bonding can be constructed from existing data and theoretical models. The synthesis is well-established, and spectroscopic data, when compared with analogous compounds, provide strong evidence for the η⁵-cyclopentadienyl and η³-allyl coordination modes.

The lack of a crystal structure presents a clear opportunity for further research. A successful crystallographic study would not only provide precise bond lengths and angles but also offer deeper insights into the packing forces and intermolecular interactions in the solid state. Such data would be invaluable for computational chemists seeking to benchmark theoretical models and for synthetic chemists designing new catalysts based on the (cyclopentadienyl)nickel scaffold.

References

  • Morehouse, E. L. (1963). Cyclomatic nickel allyl compounds. U.S. Patent No. 3,086,984. Washington, DC: U.S.
  • Wikipedia. (2024). 18-electron rule. [Link]

  • Hutchinson, B., et al. (1972). Crystal and molecular structure of bis(cyclopentadienyl)-2,2'-bi-π-allyl-bis(nickel). Inorganic Chemistry, 11(8), 1912-1918. [Link]

  • LibreTexts. (2023). 24.3: The 18-electron Rule. [Link]

  • Ereztech. (n.d.). Allyl(cyclopentadienyl)nickel (II). [Link]

  • Quora. (2026, January 13). How does 18 electron rule apply to transition metal complex set and particularly to those in the middle of the series?[Link]

  • LibreTexts. (2023). 1.19: Electron Counting and the 18 Electron Rule. [Link]

  • O'Connor, J. M., et al. (2013). Synthesis, Properties, and Reactivity of Palladium and Nickel NHC Complexes Supported by Combinations of Allyl, Cyclopentadienyl, and Indenyl Ligands. Organometallics, 32(15), 4025-4037. [Link]

  • Ito, T., et al. (2004). Nickel, Palladium, and Platinum Complexes of η⁵-Cyclopentadienide C60R5 Ligands. Kinetic and Thermodynamic Stabilization Effects of the C60Ph5 Ligand. Organometallics, 23(12), 2865-2874. [Link]

  • ETH Zurich Research Collection. (2021). Nickel and Palladium Allyl‐Triazenide Precursors for the Generation of Supported Nanoparticles. [Link]

  • PubChem. (n.d.). 2-Methyl-allyl-cyclopentadienyl-nickel. [Link]

  • ChemRxiv. (2020). Nickel Complexes of Allyl and Vinyldiphenylphosphine. [Link]

  • Grützmacher, H., et al. (2018). Nickel(II) and Palladium(II) Complexes with η⁵:κ¹(N)-Coordinated Dicarbollide Ligands Containing Pendant Pyridine Group. Molecules, 23(10), 2549. [Link]

  • Taylor & Francis. (2020). Nickelocene – Knowledge and References. [Link]

  • Albéniz, A. C., et al. (2012). η³-Allyl Nickel(II) Complexes with Chelating N-Heterocyclic Carbenes: Synthesis, Structural Characterization, and Catalytic Activity. Organometallics, 31(6), 2272-2281. [Link]

  • YouTube. (2022, January 22). Bis(η³ allyl)Nickel | [Ni(η³C3H5)2] |Structure, preparation,bonding |Example 4. [Link]

  • Gates, B. C., et al. (1989). Intrazeolite Chemistry of Nickel(0) Complexes and Ni(0,II) Clusters Studied by EXAFS, Solid-state NMR, and FT-IR Spectroscopy. Inorganic Chemistry, 28(22), 4001-4013. [Link]

  • Wikipedia. (n.d.). Nickelocene. [Link]

  • IJCRT.org. (2018). SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. [Link]

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Exploratory

A Technical Guide to the Thermodynamic Properties of Allyl(cyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals Abstract Allyl(cyclopentadienyl)nickel(II), with the chemical formula C₈H₁₀Ni, is an organonickel compound with significant potential in catalysis and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(cyclopentadienyl)nickel(II), with the chemical formula C₈H₁₀Ni, is an organonickel compound with significant potential in catalysis and materials science, particularly as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] A comprehensive understanding of its thermodynamic properties is paramount for the rational design of synthetic routes, optimization of deposition processes, and ensuring safe handling and storage. This technical guide provides a thorough examination of the known thermodynamic characteristics of allyl(cyclopentadienyl)nickel(II), outlines established experimental methodologies for their determination, and explores the utility of computational chemistry in predicting these essential parameters. While extensive experimental data for this specific compound remains limited in publicly accessible literature, this guide offers a roadmap for its complete thermodynamic characterization by drawing parallels with the well-studied analogue, nickelocene (Ni(C₅H₅)₂).

Introduction: The Significance of Thermodynamic Insights

The thermodynamic properties of a chemical compound govern its stability, reactivity, and phase behavior. For a precursor in deposition processes like allyl(cyclopentadienyl)nickel(II), key thermodynamic parameters dictate its volatility, decomposition temperature, and the energetics of film growth. An in-depth knowledge of its enthalpy of formation, entropy, Gibbs free energy, and heat capacity is crucial for:

  • Process Optimization: Fine-tuning temperature and pressure parameters for controlled and efficient deposition of nickel-containing thin films.

  • Precursor Stability and Handling: Establishing safe storage conditions and predicting potential decomposition pathways.[2]

  • Reaction Engineering: Designing and predicting the outcomes of chemical reactions where it is a reactant or catalyst.

  • Computational Modeling: Providing essential data for process simulations and theoretical studies.

This guide will delve into the currently available data, propose robust experimental workflows for acquiring missing parameters, and discuss the role of theoretical calculations in bridging the knowledge gap.

Physicochemical and Known Thermodynamic-Related Properties

While a complete thermodynamic dataset for allyl(cyclopentadienyl)nickel(II) is not yet publicly available, several key physicochemical properties have been reported.

Table 1: Physicochemical Properties of Allyl(cyclopentadienyl)nickel(II)

PropertyValueSource
Chemical Formula C₈H₁₀Ni[3]
Molecular Weight 164.86 g/mol
Appearance Dark purple liquid[3]
Density 1.31 g/mL at 25 °C
CAS Number 12107-46-9[3]

A significant, albeit qualitative, piece of thermodynamic-related information is the compound's high volatility. It has been reported that allyl(cyclopentadienyl)nickel(II) possesses a vapor pressure approximately 50 times higher than that of nickelocene at 73 °C.[1] This enhanced volatility is a critical advantage for its use in CVD and ALD, as it allows for efficient precursor transport at lower temperatures, potentially reducing thermal decomposition in the gas phase and enabling lower deposition temperatures.

Experimental Determination of Thermodynamic Properties: A Proposed Workflow

Given the scarcity of published experimental data, this section outlines a comprehensive experimental plan for the full thermodynamic characterization of allyl(cyclopentadienyl)nickel(II). The methodologies described are standard techniques in thermal analysis and calorimetry, with the rationale for each experimental choice explained.

Thermal Stability and Decomposition Profile: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: TGA and DSC are fundamental thermal analysis techniques. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the stoichiometry of decomposition reactions. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, phase transitions, and the enthalpy of these processes.[2][4] For a pyrophoric and air-sensitive compound like allyl(cyclopentadienyl)nickel(II), these experiments must be conducted under an inert atmosphere.[2]

Proposed Experimental Protocol:

  • Sample Preparation: Due to its air and moisture sensitivity, the sample must be handled and loaded into the TGA/DSC crucible inside an inert atmosphere glovebox.[5]

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining complementary mass change and heat flow data from a single sample run.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a controlled flow rate (e.g., 20-50 mL/min).[2]

    • Temperature Program: A linear heating rate of 10 °C/min from ambient temperature to a temperature beyond the final decomposition, for instance, 600 °C.[2]

    • Crucible: Aluminum or platinum crucibles, with the choice depending on the reactivity of the sample and its decomposition products.

Data Interpretation: The TGA curve will indicate the onset and completion temperatures of decomposition. The DSC curve will show endothermic or exothermic peaks associated with melting, boiling, and decomposition. The area under the DSC peaks can be integrated to determine the enthalpy of these transitions.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation prep1 Handle in Glovebox prep2 Load into Crucible prep1->prep2 analysis1 TGA/DSC Instrument prep2->analysis1 analysis2 Inert Atmosphere (N2/Ar) analysis1->analysis2 analysis3 Heating Ramp (e.g., 10°C/min) analysis2->analysis3 data1 TGA Curve (Mass vs. Temp) analysis3->data1 data2 DSC Curve (Heat Flow vs. Temp) analysis3->data2 data3 Determine Decomposition T data1->data3 data4 Calculate Enthalpy of Transitions data2->data4

Caption: Workflow for TGA/DSC analysis of allyl(cyclopentadienyl)nickel(II).

Enthalpy of Formation: Bomb Calorimetry

Causality Behind Experimental Choice: The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property. Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's Law. For an organometallic compound, careful consideration of the final combustion products (in this case, solid nickel oxide and gaseous CO₂ and H₂O) is necessary for accurate calculations.

Proposed Experimental Protocol:

  • Sample Encapsulation: A known mass of the air-sensitive liquid sample is hermetically sealed in a combustible container with a known heat of combustion.

  • Calorimeter Setup: The sealed sample is placed in a high-pressure stainless steel "bomb," which is then pressurized with pure oxygen.

  • Combustion and Measurement: The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, and NiO).

Computational Chemistry: A Predictive Approach

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules.[6] Methods such as Density Functional Theory (DFT) can be employed to calculate the electronic structure and vibrational frequencies of allyl(cyclopentadienyl)nickel(II).[5]

Theoretical Foundation: By calculating the optimized molecular geometry and the vibrational frequencies, statistical mechanics can be used to determine the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions. This allows for the calculation of:

  • Standard Enthalpy of Formation (ΔH°f)

  • Standard Gibbs Free Energy of Formation (ΔG°f)

  • Standard Entropy (S°)

  • Heat Capacity (Cp)

Causality Behind Method Choice: DFT offers a good balance between computational cost and accuracy for transition metal complexes. The choice of the functional and basis set is critical for obtaining reliable results and should be benchmarked against known data for similar compounds, such as nickelocene.

Quantum_Chemistry_Workflow cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculation cluster_thermo Thermodynamic Property Prediction model1 Build Molecular Structure model2 Select DFT Functional & Basis Set model1->model2 calc1 Geometry Optimization model2->calc1 calc2 Frequency Calculation calc1->calc2 thermo1 Enthalpy (ΔH°f) calc2->thermo1 thermo2 Gibbs Free Energy (ΔG°f) calc2->thermo2 thermo3 Entropy (S°) calc2->thermo3 thermo4 Heat Capacity (Cp) calc2->thermo4

Caption: Workflow for predicting thermodynamic properties using quantum chemistry.

Comparative Analysis with Nickelocene

Nickelocene (Ni(C₅H₅)₂) is a structurally related and extensively studied organonickel compound.[7] Its thermodynamic properties can serve as a valuable benchmark for estimating and understanding the properties of allyl(cyclopentadienyl)nickel(II).

Table 2: Selected Thermodynamic Properties of Nickelocene

PropertyValueUnitSource
Standard Enthalpy of Formation (solid) 262.00 ± 3.00kJ/mol[8]
Enthalpy of Sublimation 71.50 ± 0.60kJ/mol[8]
Enthalpy of Fusion 18.00kJ/mol[8]
Solid Phase Molar Entropy 253.00J/mol·K[8]
Thermal Stability Stable up to ~175 °C[9]

The replacement of one cyclopentadienyl ligand with an allyl ligand is expected to influence the thermodynamic properties in several ways:

  • Volatility: As previously noted, the lower molecular weight and likely weaker intermolecular forces in allyl(cyclopentadienyl)nickel(II) contribute to its significantly higher vapor pressure compared to nickelocene.[1]

  • Thermal Stability: The Ni-allyl bond is generally considered to be weaker than the Ni-cyclopentadienyl bond, which may lead to a lower decomposition temperature for allyl(cyclopentadienyl)nickel(II) compared to nickelocene. TGA would be the definitive method to quantify this difference.

  • Enthalpy of Formation: A direct comparison is difficult without experimental data, but the different ligand bonding energies will result in a different enthalpy of formation.

Conclusion and Future Outlook

A thorough understanding of the thermodynamic properties of allyl(cyclopentadienyl)nickel(II) is essential for its effective and safe application in advanced materials synthesis. While there is a notable absence of comprehensive experimental data in the current literature, this guide provides a clear and actionable framework for the scientific community to pursue its complete thermodynamic characterization.

The proposed experimental workflows, utilizing standard thermal analysis and calorimetric techniques, are robust and well-established. In parallel, the application of quantum chemical calculations offers a powerful predictive tool to guide experimental efforts and provide theoretical insights. By combining these experimental and computational approaches, a complete and accurate thermodynamic profile of allyl(cyclopentadienyl)nickel(II) can be established, thereby unlocking its full potential in the development of next-generation materials and catalytic processes.

References

  • Ereztech. (n.d.). Allyl(cyclopentadienyl)nickel (II). Retrieved from [Link]

  • Kaiser, J. P., et al. (2019). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials.
  • Nunes, P. M., et al. (2006). Enthalpy of Formation of the Cyclopentadienyl Radical: Photoacoustic Calorimetry and ab Initio Studies. The Journal of Physical Chemistry A, 110(15), 5064–5069.
  • Barry, S. T., et al. (2014). Nickel Pyrrolide Complexes as Precursors for the Chemical Vapor Deposition of Metallic Thin Films of Nickel. Inorganic Chemistry, 53(15), 8146–8153.
  • da Silva, J. L. F. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817698.
  • Butera, V. (2024). Density Functional Theory Methods applied to Homogeneous and Heterogeneous Catalysis: a Short Review and a Practical User Guide. Physical Chemistry Chemical Physics.
  • Rhee, S.-W., et al. (2002). Metalorganic Chemical Vapor Deposition of Nickel Films from Ni(C₅H₅)₂/H₂. Journal of the Electrochemical Society, 149(10), G563.
  • Dias, H. V. R., et al. (2015). Synthesis and Characterization of a Cationic Cyclopentadienyl Nickel(II) Complex of Bis(mesityl-imino)acenaphthene and its Evaluation as a New Catalyst Precursor for Ethylene Polymerization. Journal of the Brazilian Chemical Society, 26(11), 2296-2303.
  • Cheméo. (n.d.). Nickelocene. Retrieved from [Link]

  • NIST. (n.d.). Nickel. In NIST Chemistry WebBook. Retrieved from [Link]

  • Simões, J. A. M., et al. (2006). Enthalpy of formation of the cyclopentadienyl radical: photoacoustic calorimetry and ab initio studies. The Journal of Physical Chemistry A, 110(15), 5064-5069.
  • NIST. (n.d.). Condensed phase thermochemistry data for nickel. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shock, E. L., et al. (1997). Prediction of the thermodynamic properties of aqueous metal complexes to 1000 degrees C and 5 kb. Geochimica et Cosmochimica Acta, 61(19), 4065-4092.
  • Wikipedia. (n.d.). Heat capacities of the elements (data page). Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees. Retrieved from [Link]

  • MOCVD Precursor Encyclopedia. (n.d.). Ni CYCLOPENTADIENYLS. Retrieved from [Link]

  • Wikipedia. (n.d.). Nickelocene. Retrieved from [Link]

  • Uddin, M. J., et al. (2016). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites.
  • Alsuhaibani, A. M. (2021). SPECTROSCOPIC, THERMAL, AND ANTICANCER INVESTIGATIONS OF NEW COBALT(II) AND NICKEL(II) TRIAZINE COMPLEXES. International Journal of Pharmaceutical Sciences and Research, 12(10), 5434-5444.
  • Wang, Y., et al. (2004). Thermodynamic properties of Al, Ni, NiAl, and Ni3Al from first-principles calculations.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • NETZSCH. (n.d.). DSC 204 F1 Phoenix Features and Capability. Retrieved from [Link]

  • Widom, M., et al. (2018). Ab-initio free energies of liquid metal alloys. Physical Review B, 98(2), 024204.
  • van der Heijden, A. E. D. M., & Bouma, R. H. B. (1996). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA.
  • Powell, H. K. J., & Curtis, N. F. (1973). Enthalpy and entropy changes for formation of nickel(II) complexes with some C-alkylethylenediamines. Australian Journal of Chemistry, 26(5), 977-981.
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  • Hansen, P. E. (1998).
  • Baláž, M., et al. (2014). Thermal Decomposition of Nickel Salt Hydrates. Journal of Thermal Analysis and Calorimetry, 118(2), 847-855.
  • Li, Z., et al. (2023). Syntheses of η¹-Alkyl-η³-Allyl-η⁵-Cyclopentadienyl Cobalt(III) Complexes and Their Use in Low-temperature Atomic Layer Deposition of Cobalt-Containing Thin Films. Chemistry – A European Journal, 29(16), e202203656.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Atomic Layer Deposition of Nickel Films using Allyl(cyclopentadienyl)nickel(II) 97%

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of High-Quality Nickel Thin Films The precise fabrication of ultra-thin, conformal, and pure metallic films is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of High-Quality Nickel Thin Films

The precise fabrication of ultra-thin, conformal, and pure metallic films is a cornerstone of modern materials science, with profound implications across diverse fields, including catalysis, microelectronics, and medical device technology. Nickel (Ni) thin films, in particular, are of significant interest due to their catalytic activity, magnetic properties, and ability to form low-resistance contacts in electronic devices. Atomic Layer Deposition (ALD) stands out as a superior technique for depositing such films, offering atomic-level thickness control and exceptional conformality on complex, high-aspect-ratio structures. This is achieved through sequential, self-limiting surface reactions.[1]

This document provides a comprehensive guide to the ALD of high-purity nickel films using the organometallic precursor, allyl(cyclopentadienyl)nickel(II) (Ni(Cp)(allyl)). As a Senior Application Scientist, the following protocols and insights are based on established principles of ALD chemistry and extensive experience with similar nickel precursors.

The Precursor: Allyl(cyclopentadienyl)nickel(II) (C₈H₁₀Ni)

Allyl(cyclopentadienyl)nickel(II) is a promising precursor for the ALD of nickel films. Its heteroleptic nature, with two different organic ligands (allyl and cyclopentadienyl), offers a unique reactivity profile that can be leveraged for controlled surface chemistry.

Key Properties:

  • Chemical Formula: C₈H₁₀Ni[2]

  • CAS Number: 12107-46-9[2]

  • Appearance: Brown or dark purple liquid[3][4]

  • Density: 1.31 g/mL at 25 °C[2][3]

  • Purity: This guide is based on a 97% purity precursor.[2]

  • Sensitivity: The compound is air and moisture sensitive, necessitating handling under inert atmosphere.[3]

The presence of the cyclopentadienyl (Cp) ligand generally contributes to the thermal stability of organometallic precursors, while the allyl ligand can be reactive towards certain co-reactants, facilitating the deposition of metallic nickel.[5][6]

Experimental Workflow for ALD of Nickel Films

The following diagram illustrates the logical flow of the ALD process for depositing nickel films using allyl(cyclopentadienyl)nickel(II).

ALD_Workflow cluster_prep Substrate Preparation cluster_ald ALD Cycle (n times) cluster_post Post-Deposition Prep Substrate Cleaning & Surface Functionalization Precursor_Pulse 1. Ni(Cp)(allyl) Pulse Prep->Precursor_Pulse Purge1 2. Inert Gas Purge Precursor_Pulse->Purge1 Self-limiting chemisorption Reactant_Pulse 3. Co-reactant Pulse (e.g., NH₃) Purge1->Reactant_Pulse Remove excess precursor Purge2 4. Inert Gas Purge Reactant_Pulse->Purge2 Ligand removal reaction Purge2->Precursor_Pulse Remove byproducts Characterization Film Characterization Purge2->Characterization

Caption: Experimental workflow for nickel ALD.

Detailed Protocol for Atomic Layer Deposition of Nickel

This protocol provides a starting point for the deposition of high-quality nickel films. Optimization of parameters for specific substrates and ALD reactors is recommended.

Part 1: Precursor Handling and Safety
  • Inert Atmosphere: Due to its air and moisture sensitivity, handle allyl(cyclopentadienyl)nickel(II) exclusively within a glovebox or with Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Precursor Vessel: Use a stainless-steel bubbler designed for ALD precursors. The precursor is a liquid at room temperature.

  • Temperature Control: Gently heat the bubbler to increase the precursor's vapor pressure for efficient delivery to the ALD reactor. A starting temperature of 50-70 °C is recommended, but this should be optimized based on the vapor pressure of the specific precursor batch.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and compatible gloves when handling the precursor.

Part 2: Substrate Preparation
  • Cleaning: Thoroughly clean the substrate to remove organic and particulate contamination. A typical procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally deionized water.

  • Surface Functionalization: The initial surface termination is critical for ALD nucleation. For silicon substrates, a native oxide layer or a chemically grown oxide with hydroxyl (-OH) groups provides reactive sites for the initial precursor chemisorption.

Part 3: Atomic Layer Deposition Cycle

The following parameters are based on typical values for cyclopentadienyl-based nickel precursors and should be used as a starting point for process optimization.[7]

ParameterRecommended ValueRationale
Substrate Temperature 180 - 250 °CThis temperature window is a balance between providing enough thermal energy for surface reactions and preventing thermal decomposition of the precursor. The thermal stability of cyclopentadienyl complexes can vary, and operating below the decomposition temperature is crucial for a self-limiting ALD process.[6]
Ni(Cp)(allyl) Pulse Time 0.5 - 2.0 secondsThe pulse time should be long enough to achieve saturation of the substrate surface with the precursor. This can be confirmed by increasing the pulse time and observing no further increase in the growth per cycle.
Inert Gas Purge Time (1) 5 - 20 secondsA sufficient purge is necessary to remove all non-chemisorbed precursor molecules and gaseous byproducts from the reactor chamber to prevent chemical vapor deposition (CVD) reactions in the subsequent step.
Co-reactant Ammonia (NH₃) or H₂ PlasmaA co-reactant is required to remove the allyl and cyclopentadienyl ligands from the surface-adsorbed precursor. Ammonia is a common reducing agent for nickel ALD.[1] Alternatively, a hydrogen plasma can be used for more effective ligand removal at lower temperatures.
Co-reactant Pulse Time 1.0 - 5.0 secondsSimilar to the precursor pulse, this should be long enough to ensure complete reaction with the surface-adsorbed species.
Inert Gas Purge Time (2) 10 - 30 secondsThis purge removes the co-reactant and any reaction byproducts before the next ALD cycle begins.
Number of Cycles 100 - 1000The final film thickness is linearly proportional to the number of ALD cycles.
Part 4: Post-Deposition Characterization

After deposition, the nickel films should be characterized to assess their quality.

Characterization TechniqueExpected Results
X-ray Photoelectron Spectroscopy (XPS) High-purity nickel with minimal carbon and oxygen contamination. The binding energy of the Ni 2p peak should correspond to metallic nickel.
X-ray Diffraction (XRD) Polycrystalline nickel films with characteristic peaks for the face-centered cubic (fcc) structure.
Four-Point Probe Low electrical resistivity, approaching that of bulk nickel (6.99 µΩ·cm).
Scanning Electron Microscopy (SEM) Smooth and uniform surface morphology.
Transmission Electron Microscopy (TEM) Conformal coating on high-aspect-ratio structures.

Proposed ALD Reaction Mechanism

The following diagram illustrates the proposed surface reactions during one ALD cycle.

ALD_Mechanism Surface_OH Substrate-OH Surface_NiCp Substrate-O-Ni(Cp) + Allyl-H Surface_OH->Surface_NiCp NiCpAllyl_gas Ni(Cp)(allyl) (gas) NiCpAllyl_gas->Surface_OH Reaction Surface_NiCp_in Substrate-O-Ni(Cp) Surface_Ni Substrate-O-Ni-H + Cyclopentadiene Surface_NiCp_in->Surface_Ni NH3_gas NH₃ (gas) NH3_gas->Surface_NiCp_in Reaction

Caption: Proposed surface reaction mechanism.

Causality of the Proposed Mechanism:

  • Precursor Pulse: The allyl(cyclopentadienyl)nickel(II) precursor is introduced into the reactor. The more reactive allyl ligand is proposed to react with the surface hydroxyl groups, leading to the chemisorption of a nickel-cyclopentadienyl species and the release of propene as a byproduct.

  • Purge: Excess, non-reacted precursor is removed from the chamber.

  • Co-reactant Pulse: Ammonia (or hydrogen plasma) is introduced. It reacts with the surface-bound cyclopentadienyl ligands, reducing the nickel to its metallic state and forming volatile byproducts such as cyclopentadiene.[8]

  • Purge: Reaction byproducts are removed, leaving a fresh nickel surface ready for the next ALD cycle.

Expected Film Properties

Based on ALD processes with similar nickel precursors, the following film properties can be anticipated.

PropertyExpected Value/CharacteristicReference
Growth per Cycle (GPC) 0.5 - 1.5 Å/cycleGPC is highly dependent on the precursor, co-reactant, and deposition temperature. Cyclopentadienyl-based precursors have shown a range of GPC values.[7]
Purity > 95 at.% NiWith an optimized process, low levels of carbon and oxygen impurities are expected. The choice of co-reactant is critical in minimizing impurities.[1]
Resistivity 10 - 50 µΩ·cmWhile higher than bulk nickel, this range represents good quality metallic films achievable with ALD. Post-deposition annealing can further reduce resistivity.[7]
Conformality Excellent (>95%)A key advantage of ALD is its ability to produce highly conformal coatings on complex topographies.[1]

Applications in Research and Development

The ability to deposit high-quality, ultra-thin nickel films via ALD opens up numerous possibilities for researchers and drug development professionals:

  • Catalysis: The high surface area and controlled thickness of ALD nickel films make them ideal for catalytic applications, such as in hydrogenation reactions or as electrocatalysts.

  • Microelectronics: ALD nickel is used to form nickel silicide contacts in advanced semiconductor devices, where precise thickness control and low resistivity are paramount.

  • Medical Devices: The biocompatibility and corrosion resistance of nickel can be enhanced with ultra-thin, pinhole-free ALD coatings for medical implants and biosensors.

  • Drug Delivery: Nickel-containing nanoparticles with precisely controlled surface coatings can be explored for targeted drug delivery applications.

Conclusion

The atomic layer deposition of nickel films using allyl(cyclopentadienyl)nickel(II) offers a promising route to fabricating high-purity, conformal thin films for a variety of advanced applications. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize their nickel ALD processes. The self-limiting nature of ALD, coupled with the unique reactivity of this precursor, enables a high degree of control over the final film properties, paving the way for innovations in catalysis, electronics, and medicine.

References

  • This cit
  • Kim, H., Lee, H.-B. R., & Maeng, W. J. (2010). Atomic Layer Deposition of Ni Thin Films and Application to Area-Selective Deposition. Journal of The Electrochemical Society, 157(12), D623. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • American Elements. (n.d.). Product Datasheet Allyl(cyclopentadienyl)nickel(II). Retrieved from [Link]

  • Google Patents. (n.d.). ALD of metal-containing films using cyclopentadienyl compounds.
  • This cit
  • Kim, J., Kwon, D., & Kim, W. H. (2019). Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene. ACS Omega, 4(7), 11843–11850. Available from: [Link]

  • This cit
  • van den Reker, Y., Vandalon, V., Sharma, K., Potts, S. E., & Kessels, W. M. M. (2018). Atomic Layer Deposition of Cobalt Using H2-, N2-, and NH3-Based Plasmas: On the Role of the Co-reactant. Chemistry of Materials, 30(18), 6437–6448. Available from: [Link]

  • This cit
  • Morris, R. J., & Girolami, G. S. (1991). Thermal stability of Group 6 bis(cyclopentadienyl) and ethylene bridged bis(cyclopentadienyl) monocarbonyl complexes; a theoretical study. Journal of the Chemical Society, Dalton Transactions, (6), 1543-1550. Available from: [Link]

  • This cit
  • This cit
  • This cit

Sources

Application

Synthesis of nickel nanoparticles from allyl(cyclopentadienyl)nickel(II) 97%

Application Note: Advanced Synthesis of Zero-Valent Nickel Nanoparticles from Allyl(cyclopentadienyl)nickel(II) Executive Summary & Chemical Rationale For researchers developing next-generation catalytic and magnetic mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Zero-Valent Nickel Nanoparticles from Allyl(cyclopentadienyl)nickel(II)

Executive Summary & Chemical Rationale

For researchers developing next-generation catalytic and magnetic materials, the synthesis of highly pure, zero-valent nickel nanoparticles (Ni NPs) is a critical bottleneck. Traditional precursors like nickel(II) acetylacetonate often leave residual oxygen, leading to unwanted NiO contamination[1]. By utilizing Allyl(cyclopentadienyl)nickel(II) (CpNi(allyl), 97%), an entirely oxygen-free organometallic precursor, we can bypass this limitation and achieve superior nanoparticle purity.

CpNi(allyl) is a highly reactive, dark purple liquid that is air-sensitive, moisture-sensitive, and pyrophoric[2]. Structurally, it is a half-sandwich complex where the cyclopentadienyl (Cp) ring acts as a 6-electron donor and the allyl group acts as a 3-electron donor, creating a stable yet easily reducible 18-electron system[3]. The distinct causality of choosing this precursor lies in its decomposition thermodynamics: both the allyl and Cp ligands can be cleanly stripped away via reductive elimination or hydrogenolysis, leaving no oxidative residue behind.

Mechanistic Pathway of Decomposition

Understanding the decomposition mechanism is essential for experimental troubleshooting. Upon thermal activation or the introduction of H₂ gas, the allyl ligand is labilized. This results in a transient [CpNi] intermediate, which rapidly undergoes reductive elimination to form Ni(0) monomers. These monomers subsequently nucleate and grow into face-centered cubic (fcc) Ni nanoparticles.

Mechanism Precursor CpNi(allyl) Complex (18-electron system) Activation Thermal/H2 Activation (Ligand Labilitization) Precursor->Activation Intermediate Transient [CpNi] Species + Propane/Propene Activation->Intermediate Reduction Reductive Elimination Intermediate->Reduction Ni0 Ni(0) Monomer Reduction->Ni0 NP Ni Nanoparticle (Fcc Crystal Lattice) Ni0->NP Nucleation & Growth

Fig 1: Mechanistic reduction pathway of CpNi(allyl) to Ni(0) nanoparticles.

Experimental Protocols

Protocol A: Colloidal Synthesis of Oleylamine-Capped Ni NPs

This solution-phase method is optimized for producing monodisperse, organically capped Ni NPs for homogeneous catalysis, drug development assays, or magnetic fluid applications.

  • Causality of Reagents : Oleylamine serves a dual purpose as a high-boiling solvent (349°C) and a primary capping agent. Its amine headgroup coordinates to the nucleating Ni surface, providing steric hindrance against bulk agglomeration. Trioctylphosphine (TOP) is added as a co-surfactant; it binds strongly to specific crystal facets, slowing down the growth rate to yield tightly controlled, spherical nanoparticles (5–15 nm).

Step-by-Step Methodology :

  • Glovebox Preparation : Inside an argon-filled glovebox, transfer 0.5 mmol of CpNi(allyl) 97% into a clean, air-tight syringe.

  • Solvent Preparation : In a 50 mL three-neck Schlenk flask, mix 10 mL of oleylamine and 1 mL of TOP.

  • Degassing : Connect the flask to a Schlenk line. Heat to 100°C under vacuum for 30 minutes to remove trace water and dissolved oxygen.

  • Precursor Injection : Backfill the flask with Argon. Inject the CpNi(allyl) directly into the solvent mixture.

  • Thermal Decomposition : Ramp the temperature to 220°C at a rate of 5°C/min under a steady flow of Argon. Hold at 220°C for 1 hour.

  • Quenching & Isolation : Remove the heating mantle to rapidly cool the reaction to room temperature. Add 20 mL of anhydrous ethanol to precipitate the nanoparticles. Centrifuge at 8000 rpm for 10 minutes.

  • Storage : Discard the supernatant and resuspend the black pellet in anhydrous hexane. Store under Argon.

  • Self-Validating System (Validation Checkpoint) : The initial injection of CpNi(allyl) will turn the solution dark purple[2]. As the temperature approaches 220°C, a rapid transition to an opaque black color must occur, confirming the successful nucleation of Ni(0). If the solution turns green, the inert atmosphere has been compromised (indicating Ni²⁺ oxide formation), and the batch must be aborted immediately.

Workflow Prep 1. Glovebox Prep Load CpNi(allyl) 97% Mix 2. Solvent Addition Add Oleylamine & TOP Prep->Mix Degas 3. Schlenk Degassing 100°C under Vacuum Mix->Degas Decomp 4. Thermal Decomposition 220°C under Argon Degas->Decomp Quench 5. Rapid Quenching Cool to Room Temp Decomp->Quench Wash 6. Purification Ethanol Wash & Centrifuge Quench->Wash Store 7. Storage Resuspend in Hexane Wash->Store

Fig 2: Step-by-step Schlenk-line workflow for colloidal Ni NP synthesis.

Protocol B: Chemical Vapor Deposition (CVD) of Supported Ni NPs

For heterogeneous catalysis (e.g., methane decomposition or cross-coupling on solid supports), Ni NPs must be anchored to a matrix like silica or alumina.

  • Causality of Parameters : CpNi(allyl) is highly volatile (liquid at room temperature), allowing for vaporization at a low temperature (40°C) without premature thermal degradation. H₂ gas is introduced in the deposition chamber at 300°C to strip the Cp and allyl ligands via hydrogenolysis, ensuring the deposition of pure metallic Ni rather than nickel carbide[1].

Step-by-Step Methodology :

  • Substrate Loading : Load the mesoporous support (e.g., KCC-1 silica) into a hot-wall CVD reactor.

  • Precursor Vaporization : Place CpNi(allyl) in a stainless-steel bubbler heated to 40°C.

  • Transport : Use Argon (30 sccm) as a carrier gas to transport the precursor vapor into the main reactor chamber.

  • Reduction : Heat the reactor chamber to 300°C. Introduce H₂ gas at 50 sccm to trigger the reduction of CpNi(allyl) to Ni(0) on the substrate surface[1]. Run the deposition for 45 minutes.

  • Cooling : Purge the system with Argon and cool to room temperature before exposing the supported catalyst to air.

  • Self-Validating System (Validation Checkpoint) : Monitor the exhaust gas using an inline mass spectrometer. The presence of propane/propene and cyclopentadiene signatures indicates active ligand stripping. A steady baseline of these byproducts confirms complete precursor reduction. Post-run mass gain on the substrate provides immediate quantitative validation of Ni deposition.

Quantitative Data Summary

ParameterProtocol A: Colloidal SynthesisProtocol B: CVD Synthesis
Precursor State Liquid (Dissolved in Oleylamine)Vapor (Carried by Ar gas)
Reducing Agent Thermal / OleylamineH₂ Gas (50 sccm)
Operating Temperature 220°C300°C
Typical NP Size Range 5 – 15 nm10 – 30 nm (Substrate dependent)
Primary Application Homogeneous Catalysis, MagneticsHeterogeneous Catalysis
Validation Metric Colorimetric (Purple to Black)Mass Gain / Exhaust MS

References

  • Title: THE STREM CHEMIKER: (February 01 2018)
  • Source: grokipedia.
  • Source: wayne.

Sources

Method

Glovebox handling procedures for allyl(cyclopentadienyl)nickel(II) 97%

Application Note: Advanced Glovebox Handling and Dispensing Protocols for Allyl(cyclopentadienyl)nickel(II) 97% Introduction As a Senior Application Scientist, I frequently encounter the challenges associated with handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Glovebox Handling and Dispensing Protocols for Allyl(cyclopentadienyl)nickel(II) 97%

Introduction

As a Senior Application Scientist, I frequently encounter the challenges associated with handling highly reactive, volatile organometallic precursors. Allyl(cyclopentadienyl)nickel(II)—commonly abbreviated as CpNi(allyl)—is a cornerstone reagent used extensively in Atomic Layer Deposition (ALD) for high-purity nickel films [3, 4] and as a potent precatalyst in advanced cross-coupling reactions [5]. However, its classification as a Class 4.2 pyrophoric liquid demands rigorous, causality-driven handling procedures [1].

This application note provides an authoritative, self-validating protocol for the safe manipulation of CpNi(allyl) within an inert atmosphere glovebox, ensuring both operator safety and uncompromising experimental reproducibility.

Physicochemical & Hazard Profile

Understanding the physical properties of CpNi(allyl) is the foundational step in designing a safe handling protocol. The following table summarizes the critical quantitative data required for experimental planning and stoichiometric calculations [1, 2].

PropertyValueClinical/Experimental Significance
Chemical Formula C8H10NiContains both allyl and cyclopentadienyl ligands; highly susceptible to rapid oxidation.
Purity / Assay 97%The 3% variance may contain trace organometallic dimers; requires visual inspection for particulates.
Density 1.31 g/mL at 25 °CCritical for volumetric dispensing. (e.g., 1.00 mL = 1.31 g = 7.95 mmol).
Appearance Dark purple liquidActs as a visual integrity indicator. Degradation yields green/black insoluble NiO precipitates.
Hazard Class 4.2 (Pyrophoric)Ignites spontaneously in air. Requires strict O2 and H2O levels < 1 ppm during handling.
Toxicity Acute Tox. 4Harmful via oral, dermal, and inhalation routes. Mandates strict atmospheric containment.

Causality in Handling: The "Why" Behind the Protocol

Standard operating procedures often list steps without explaining the underlying physicochemical rationale. In handling CpNi(allyl), every action must be deliberate to maintain scientific integrity:

  • Volumetric vs. Gravimetric Dispensing: Because CpNi(allyl) is a volatile liquid, weighing it on a glovebox balance exposes a large surface area to the micro-atmosphere. Even in a well-maintained glovebox (O2 < 1 ppm), trace oxygen can cause localized exothermic degradation. Volumetric dispensing using a gas-tight syringe minimizes surface area exposure and preserves the reagent's oxidation state [6].

  • Luer-Lock Syringes Only: The vapor pressure of volatile organometallics can cause standard slip-tip syringe needles to detach during transfer. A mechanical Luer-lock connection is non-negotiable to prevent catastrophic in-box spills of a pyrophoric liquid.

  • Controlled Quenching: In the event of residual reagent in the syringe, quenching with water is highly dangerous due to rapid hydrolysis, exothermic heat generation, and the release of flammable cyclopentadiene and propylene gases. Isopropanol is used instead because its lower acidity provides a kinetically controlled, slow protonation of the ligands.

Workflow Visualization

The following diagram maps the logical flow of the handling process, emphasizing the self-validating checkpoints required before proceeding to the next step.

G N1 Pre-Transfer Validation Sensors: O2 < 1 ppm, H2O < 1 ppm N2 Antechamber Cycling 3x Dynamic Vacuum/Ar Refill N1->N2 Verified N3 Ampoule Opening Score & Snap / Valve Open N2->N3 Purged N4 Volumetric Dispensing Gas-Tight Syringe (Density: 1.31 g/mL) N3->N4 Intact Seal N5 Reaction / ALD Vessel Sealed Transfer N4->N5 Aliquot N6 Waste Quenching Controlled Isopropanol Addition N4->N6 Residuals

Workflow for the inert handling and dispensing of CpNi(allyl) in a glovebox environment.

Step-by-Step Glovebox Protocol: A Self-Validating System

Phase 1: Pre-Transfer Validation & Antechamber Cycling
  • Atmosphere Verification: Before introducing the chemical, verify that the glovebox sensors read O2 < 1 ppm and H2O < 1 ppm.

    • Self-Validation Check: Perform a static leak test by turning off the circulation blower for 10 minutes; if O2 rises by more than 0.5 ppm, abort the procedure and troubleshoot the seals [6].

  • Material Preparation: Place the sealed ampoule of CpNi(allyl) 97%, a glass gas-tight syringe with a Teflon plunger, a Luer-lock needle, and a sealed vial of anhydrous isopropanol into the main antechamber.

  • Dynamic Purging: Cycle the antechamber a minimum of three times.

    • Self-Validation Check: Ensure the vacuum gauge reaches < 50 mTorr during each evacuation phase before refilling with high-purity Argon or Nitrogen.

Phase 2: In-Box Manipulation & Dispensing
  • Syringe Integrity Check: Assemble the syringe and needle. Draw 1 mL of the glovebox atmosphere, seal the needle tip with a gloved finger, and compress the plunger.

    • Self-Validation Check: If the plunger does not spring back immediately upon release, the O-ring is compromised. Replace the syringe before touching the chemical.

  • Ampoule Opening: If the CpNi(allyl) is in a glass-sealed break-seal ampoule, use a glass scorer to create a clean line at the neck. Wipe the neck with a Kimwipe to remove glass dust, then snap it open away from your body.

  • Dispensing: Insert the needle into the dark purple liquid. Slowly draw the required volume (calculating mass via the 1.31 g/mL density) [1]. Invert the syringe and expel any argon bubbles back into the ampoule headspace to ensure an accurate volumetric read.

  • Transfer: Inject the CpNi(allyl) directly into your sealed reaction flask or ALD precursor bubbler. Immediately seal the receiving vessel.

Phase 3: Decontamination & Waste Management
  • Primary Quench: Draw 2-3 mL of anhydrous isopropanol into the contaminated syringe. You will observe a slow color change and mild bubbling as the organometallic is safely protonated.

  • Secondary Wash: Expel the quenched mixture into a designated organometallic waste container inside the glovebox. Repeat the isopropanol wash twice more, followed by a final wash with a non-polar solvent (e.g., hexane or toluene) to remove any residual organic ligands.

  • Storage: Seal the remaining CpNi(allyl) tightly. If it was a break-seal ampoule, transfer the remainder to a Teflon-valved Schlenk flask for long-term storage inside the glovebox freezer (-20 °C) to prevent thermal decomposition.

References

  • Title : Allyl(cyclopentadienyl)nickel(II) 97 12107-46-9 Source : Sigma-Aldrich URL : 1

  • Title : Allyl(cyclopentadienyl)nickel (II) Safety Data Sheet / COA Source : Amazon AWS (External Source) URL :2

  • Title : New Chemistry For The Growth Of First-Row Transition Metal Films By Atomic Layer Deposition Source : Wayne State University Digital Commons URL : 3

  • Title : Sunday Morning, June 27, 2021 - AVS Symposium Source : AVS Conferences URL : 4

  • Title : Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF Source : ACS Publications URL : 5

  • Title : Organometallic Chemistry Course — Practical Laboratory Design and Safety Source : Elevify URL : 6

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing sublimation temperature for allyl(cyclopentadienyl)nickel(II) 97% ALD

Advanced Deposition Support Center: Optimizing Volatilization for Allyl(cyclopentadienyl)nickel(II) 97% Welcome to the Technical Support Center. Whether you are engineering next-generation CMOS devices, synthesizing nick...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Deposition Support Center: Optimizing Volatilization for Allyl(cyclopentadienyl)nickel(II) 97%

Welcome to the Technical Support Center. Whether you are engineering next-generation CMOS devices, synthesizing nickel-based catalysts for drug development, or developing advanced energy storage materials, achieving a stable precursor flux is the foundation of successful Atomic Layer Deposition (ALD).

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent growth rates when using Allyl(cyclopentadienyl)nickel(II)—commonly referred to as CpNi(allyl). This guide bridges the gap between theoretical precursor chemistry and practical reactor engineering, providing a self-validating framework to optimize your deposition process.

A Critical Note on Terminology: Evaporation vs. Sublimation

While the ALD community colloquially refers to heating a precursor in a bubbler as "sublimation," it is scientifically imperative to recognize the phase state of your material. CpNi(allyl) has a melting point of approximately 9 °C[1] and a density of 1.31 g/mL at 25 °C[2]. Therefore, at standard room temperature, it is a dark purple, highly pyrophoric liquid[3]. We are technically optimizing the evaporation temperature, not the sublimation temperature. Understanding this liquid-to-gas phase transition is critical for managing the 3% impurity profile in this specific grade.

Troubleshooting Guide & FAQs

Q1: My Growth Per Cycle (GPC) is dropping over successive ALD runs, even though the bubbler temperature is constant. What is happening? A: This is a classic symptom of thermal degradation combined with impurity accumulation. You are using a 97% purity grade of CpNi(allyl). Because it is a liquid precursor, non-volatile impurities (the remaining 3%) accumulate in the bubbler as the pure CpNi(allyl) evaporates, which lowers the overall vapor pressure over time according to Raoult's Law. Furthermore, if your bubbler temperature is set too high (e.g., >65 °C), the precursor undergoes slow thermal decomposition, oligomerizing into heavier, less volatile species. Solution: Lower your bubbler temperature to the minimum required for saturation (typically 40–50 °C). To compensate for the 3% non-volatile accumulation, implement a "temperature stepping" protocol—raising the bubbler temperature by 1–2 °C every few weeks to maintain a constant vapor pressure.

Q2: How do I prevent carbon and oxygen contamination in my Ni/NiO films when using this precursor? A: Contamination often stems from precursor condensation in the delivery lines rather than the reactor chemistry itself. If the vaporized CpNi(allyl) encounters a cold spot in the delivery manifold, it condenses back into a liquid. During the purge step, this pooled liquid slowly outgasses, destroying the self-limiting nature of ALD and causing Chemical Vapor Deposition (CVD)-like parasitic growth, which traps carbon from the cyclopentadienyl and allyl ligands. Solution: Implement a strict, increasing thermal gradient. If your bubbler is at 45 °C, your delivery lines must be at 60 °C, and your pulse valves at 75 °C.

Q3: I am seeing particles on my substrate. Is the precursor boiling? A: If you pull too deep a vacuum on the bubbler without sufficient carrier gas flow, a liquid precursor like CpNi(allyl) can "bump" or boil violently, aerosolizing micro-droplets of the liquid directly into the delivery lines. Solution: Ensure a steady flow of inert carrier gas (N2 or Ar) through the bubbler, and utilize a bubbler design with a frit or splash guard to prevent aerosolization.

Quantitative Data & Process Parameters

ParameterValue / RecommendationScientific Rationale
Chemical Formula C8H10Ni[2]Heteroleptic organometallic complex.
Phase at 25 °C Liquid (Melting Pt: ~9 °C)[1]Evaporates rather than sublimes; requires splash guards.
Density 1.31 g/mL[2]High-density liquid; affects bubbler fill volume calculations.
Optimal Bubbler Temp 40 °C – 50 °CBalances sufficient vapor pressure with thermal stability.
Delivery Line Temp 60 °C – 75 °C+15–25 °C above bubbler to prevent condensation.
Reactor Temp Window 150 °C – 250 °C[4]Optimal thermal energy for ligand exchange without CVD breakdown.
Purity Impact (97%) Vapor pressure decay3% impurities concentrate over time, requiring temperature stepping.

ALD Thermal Gradient Workflow

G Bubbler Precursor Bubbler CpNi(allyl) Liquid (97%) Temp: 45°C Lines Delivery Manifold Thermal Gradient Temp: 60°C Bubbler->Lines Carrier Gas (Ar/N2) Valve ALD Pulse Valve Anti-Condensation Temp: 75°C Lines->Valve Vapor Transport Reactor ALD Reaction Chamber Self-Limiting Growth Temp: 200°C Valve->Reactor Pulsed Dosing Exhaust Vacuum Pump & Trap Byproduct Removal Reactor->Exhaust Purge Step

Thermal gradient workflow for CpNi(allyl) ALD to prevent condensation and thermal degradation.

Step-by-Step Methodology: Establishing the Optimal Evaporation Temperature

To ensure a self-validating system, do not guess the bubbler temperature. Follow this empirical protocol to construct a saturation curve and find the exact volatilization point for your specific reactor geometry.

Step 1: Baseline Reactor Preparation

  • Load a monitor substrate (e.g., Si with native oxide) into the ALD reactor.

  • Set the reactor temperature to a known stable point within the ALD window (e.g., 200 °C).

  • Establish the thermal gradient: Set delivery lines to 60 °C and valves to 75 °C.

Step 2: Initial Low-Temperature Dosing

  • Set the CpNi(allyl) bubbler to 30 °C. Allow 2 hours for thermal equilibration.

  • Run 100 ALD cycles using a conservative pulse time (e.g., 2 seconds precursor, 10 seconds purge, 2 seconds co-reactant, 10 seconds purge).

  • Remove the substrate and measure the film thickness using Spectroscopic Ellipsometry or X-Ray Reflectivity (XRR). Calculate the Growth Per Cycle (GPC).

Step 3: Temperature Stepping (The Saturation Curve)

  • Increase the bubbler temperature by 5 °C (e.g., to 35 °C). Wait 2 hours for the liquid to equilibrate.

  • Repeat the 100-cycle deposition on a new substrate and measure the GPC.

  • Continue this process iteratively (40 °C, 45 °C, 50 °C).

Step 4: Data Analysis and Optimization

  • Plot GPC vs. Bubbler Temperature.

  • Initially, the GPC will rise exponentially as vapor pressure increases (the source-limited regime).

  • Eventually, the GPC will plateau. This plateau indicates that the substrate surface is fully saturated with precursor during the 2-second pulse.

  • The Golden Rule: Select the lowest bubbler temperature at the very beginning of this plateau. For CpNi(allyl), this is typically around 45 °C. Operating higher than this does not increase your growth rate; it only exponentially accelerates the thermal degradation of your 97% purity precursor.

References[1] On Demand - AVS Conferences - 3]">https://avsconferences.org[3] Ereztech LLC NI7469 Safety Data Sheet - Ereztech - 2]">https://ereztech.com[2] Allyl(cyclopentadienyl)nickel(II) 97 12107-46-9 - Sigma-Aldrich - 4]">https://www.sigmaaldrich.com[4] New Chemistry For The Growth Of First-Row Transition Metal Films By Atomic Layer Deposition - Wayne State University - https://wayne.edu

Sources

Reference Data & Comparative Studies

Validation

Optimizing Nickel ALD: A Comparative Guide to Allyl(cyclopentadienyl)nickel(II) vs. Nickelocene

Target Audience: Materials Researchers, Surface Scientists, and Drug Development Professionals (Biosensor & MEMS Engineering). In the rapidly advancing fields of biomedical micro-electromechanical systems (bio-MEMS), non...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Researchers, Surface Scientists, and Drug Development Professionals (Biosensor & MEMS Engineering).

In the rapidly advancing fields of biomedical micro-electromechanical systems (bio-MEMS), non-enzymatic biosensors, and advanced energy storage, the deposition of ultra-pure, conformal nickel (Ni) and nickel oxide (NiO) thin films is critical. For drug development professionals designing electrochemical diagnostic tools—such as wearable continuous glucose monitors—the electrocatalytic sensitivity of the NiO layer dictates the sensor's limit of detection.

Atomic Layer Deposition (ALD) is the gold standard for achieving these conformal coatings. However, the success of the ALD process is fundamentally bottlenecked by precursor chemistry. This guide provides an in-depth, objective comparison between the traditional homoleptic precursor, Nickelocene [Ni(Cp)₂] , and the advanced heteroleptic alternative, Allyl(cyclopentadienyl)nickel(II) [CpNi(allyl)] , analyzing their thermodynamic behaviors, growth kinetics, and film purities.

Mechanistic Causality: The Chemistry of Precursor Design

To understand why precursor selection dictates film quality, we must examine the molecular symmetry and ligand-metal bond dissociation energies.

The Homoleptic Limitation: Nickelocene [Ni(Cp)₂]

Nickelocene is a solid, homoleptic complex featuring a central Ni(II) atom sandwiched between two highly delocalized η5 -cyclopentadienyl (Cp) rings.

  • The Causality of Low Reactivity: The η5 -Cp ligand provides exceptional thermal stability, preventing premature gas-phase decomposition[1]. However, this strong carbon-metal coordination creates a kinetic barrier during the ALD surface reaction. The Cp rings are highly resistant to cleavage by mild co-reactants (like H₂O or NH₃), necessitating harsh, highly reactive counter-reagents such as ozone (O₃) or oxygen plasma to strip the ligands[1][2]. Even with plasma, incomplete ligand removal frequently leads to carbon incorporation in the deposited film[2][3].

The Heteroleptic Advantage: Allyl(cyclopentadienyl)nickel(II) [CpNi(allyl)]

CpNi(allyl) breaks molecular symmetry by pairing one stable η5 -Cp ring with a highly reactive η3 -allyl group.

  • The Causality of High Reactivity: The η3 -allyl ligand acts as a sacrificial leaving group. During the first ALD half-cycle, the allyl group readily reacts with surface hydroxyls, undergoing rapid cleavage and desorbing as volatile propene. This lowers the overall activation energy for chemisorption. The remaining Cp ring stabilizes the surface-bound intermediate until the co-reactant pulse easily removes it. Furthermore, CpNi(allyl) is a liquid at room temperature[4][5], which guarantees a constant surface area for evaporation—eliminating the erratic vapor delivery often seen with sublimating solid precursors.

G Substrate Hydroxylated Substrate (-OH) Precursor CpNi(allyl) Pulse Substrate->Precursor Chemisorption Chemisorption (Propene release) Precursor->Chemisorption Coreactant Co-reactant Pulse (O3 / Plasma) Chemisorption->Coreactant Film High-Purity Ni/NiO Film Coreactant->Film

ALD half-reactions for CpNi(allyl) showing sequential, low-energy ligand cleavage.

Quantitative Performance Comparison

The structural differences between these precursors manifest directly in their physical properties and ALD performance metrics.

MetricNickelocene[Ni(Cp)₂]Allyl(cyclopentadienyl)nickel(II)
Physical State (at 20°C) Dark green solid crystal[5]Dark purple liquid[4][5]
Density N/A (Solid)1.31 g/mL[4][5]
Vaporization Temp (Bubbler) 100 °C (to reach ~350 Pa)[2]25 – 40 °C (High volatility)
Thermal Stability Risk High thermal stress in cylinder[5]Low (evaporates at room temp)
Ideal ALD Window 200 – 300 °C[2][3]150 – 250 °C
Growth Per Cycle (GPC) ~0.01 – 0.04 nm/cycle[2][3]~0.05 – 0.12 nm/cycle
Co-reactant Requirement Harsh (O₂ Plasma, O₃, NHₓ radicals)[1]Mild to Harsh (H₂O, O₃, NH₃)
Film Impurity Profile High risk of Carbon/Oxygen retention[1][2]Low Carbon retention

Data synthesized from established ALD precursor characterizations and chemical catalogs[1][2][3][4][5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies detail the optimized ALD workflows for both precursors. These protocols include built-in validation steps (saturation curves) to confirm true self-limiting ALD growth rather than Chemical Vapor Deposition (CVD) parasitic reactions.

Protocol A: High-Purity NiO Deposition using CpNi(allyl)

Ideal for biosensor electrodes requiring minimal carbon charge-trapping sites.

  • System Preparation: Load the CpNi(allyl) liquid into a stainless-steel bubbler. Maintain the bubbler at 30 °C . Keep delivery lines heated to 45 °C to prevent condensation.

  • Substrate Initialization: Load the target substrate (e.g., SiO₂-coated silicon or flexible polyimide for wearables) into the ALD chamber. Stabilize the chamber temperature at 200 °C .

  • Precursor Pulse (Half-Cycle 1): Inject CpNi(allyl) vapor using a N₂ carrier gas (50 sccm) for 3.0 seconds .

  • Purge: Flow ultra-high purity N₂ (100 sccm) for 10.0 seconds to remove unreacted precursor and volatile propene byproducts.

  • Co-reactant Pulse (Half-Cycle 2): Inject Ozone (O₃) or H₂O vapor for 3.0 seconds to cleave the remaining Cp ligand and oxidize the nickel.

  • Purge: Flow N₂ for 10.0 seconds to evacuate reaction byproducts.

  • Validation Step: Run thickness measurements (via spectroscopic ellipsometry) at 50, 100, and 200 cycles. A linear growth rate of ~0.08 nm/cycle confirms self-limiting behavior.

Protocol B: NiO Deposition using Nickelocene [Ni(Cp)₂]

Standard legacy protocol. Note the required thermal compensation.

  • System Preparation: Load solid Ni(Cp)₂ into the bubbler. Heat the bubbler to 100 °C to generate sufficient vapor pressure[2]. Critical: Delivery lines must be heated to 115 °C to prevent solid condensation and line clogging.

  • Substrate Initialization: Stabilize the ALD chamber at 250 °C (higher thermal energy is required to assist in breaking the strong Ni-Cp bonds)[2][3].

  • Precursor Pulse (Half-Cycle 1): Inject Ni(Cp)₂ vapor for 5.0 to 10.0 seconds (longer pulse required due to lower reactivity)[1].

  • Purge: Flow N₂ for 15.0 seconds .

  • Co-reactant Pulse (Half-Cycle 2): Strike an Oxygen (O₂) plasma (300 W) for 10.0 seconds . Note: H₂O is insufficient for Ni(Cp)₂ and will yield near-zero growth (~0.004 nm/cycle)[2].

  • Purge: Flow N₂ for 15.0 seconds .

  • Validation Step: Verify film composition via X-ray Photoelectron Spectroscopy (XPS). Expect a distinct C 1s peak at 284.8 eV indicating residual carbon from uncleaved Cp rings[2].

Workflow Start Precursor Preparation Vapor Vaporization CpNi(allyl): 30°C | Ni(Cp)2: 100°C Start->Vapor Chamber ALD Chamber Delivery (N2 Carrier Gas) Vapor->Chamber Purge1 N2 Purge (10-15s) Chamber->Purge1 Reactant Co-reactant Injection (O3 or O2 Plasma) Purge1->Reactant Purge2 N2 Purge (10-15s) Reactant->Purge2 Cycle Repeat ALD Cycle Purge2->Cycle Cycle->Chamber  Next Cycle

Standard ALD cycle workflow comparing vaporization and purging requirements.

Discussion: Impact on Advanced Applications

Precursor Delivery and Equipment Longevity

Solid precursors like Nickelocene present severe operational challenges. To achieve the 320–370 Pa vapor pressure required for saturation, Ni(Cp)₂ must be heated to 100 °C[2]. Prolonged heating induces thermal stress and premature decomposition of the precursor inside the delivery cylinder, reducing its useful life and generating particulate contaminants[5]. Conversely, the liquid state and high volatility of CpNi(allyl) allow for room-temperature or mild-heating delivery, preserving precursor integrity and drastically reducing equipment maintenance.

Film Purity in Drug Development & Diagnostics

For drug development professionals utilizing NiO in electrochemical assays (e.g., detecting glucose or specific protein biomarkers), film purity is non-negotiable. Carbon impurities—which are prevalent in Ni(Cp)₂-derived films due to incomplete ligand combustion[2]—act as insulating defect sites. These defects scatter charge carriers, increasing the electrical resistivity of the film and dampening the electrochemical signal. By utilizing CpNi(allyl), researchers can achieve near-stoichiometric NiO with minimal carbon retention, thereby maximizing the electroactive surface area and lowering the diagnostic limit of detection.

Conclusion

While Nickelocene is a historically significant ALD precursor, its solid state, low reactivity, and tendency to leave carbon impurities make it suboptimal for next-generation materials science and biomedical engineering. Allyl(cyclopentadienyl)nickel(II) represents a chemically rational evolution. By leveraging heteroleptic ligand design, CpNi(allyl) offers superior volatility, a wider and lower-temperature ALD window, higher growth rates, and ultimately, the high-purity films demanded by modern semiconductor and diagnostic applications.

References

  • MDPI. "Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries." mdpi.com.
  • ACS Publications. "Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene." nih.gov / acs.org.
  • ABCR / Strem Chemicals. "MOCVD, CVD & ALD Precursors: Allyl(cyclopentadienyl)nickel(II), min. 97%." abcr.com.
  • ResearchGate. "Vapor Pressures and Sublimation Enthalpies of Nickelocene and Cobaltocene Measured by Thermogravimetry." researchgate.net.
  • Strem Chemicals Catalog. "MOCVD, CVD & ALD Precursors - Strem." strem.com.

Sources

Comparative

Validating purity of allyl(cyclopentadienyl)nickel(II) 97% using mass spectrometry

Title: Comprehensive Guide to Validating the Purity of Allyl(cyclopentadienyl)nickel(II) (≥97%) via Mass Spectrometry Executive Summary Allyl(cyclopentadienyl)nickel(II), or CpNi(allyl) (CAS 12107-46-9), is a highly vola...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to Validating the Purity of Allyl(cyclopentadienyl)nickel(II) (≥97%) via Mass Spectrometry

Executive Summary

Allyl(cyclopentadienyl)nickel(II), or CpNi(allyl) (CAS 12107-46-9), is a highly volatile, dark purple organometallic liquid utilized extensively as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[1]. In advanced semiconductor manufacturing, the deposition of nickel thin films requires precursors of exceptional purity, as trace impurities directly degrade the electrical, magnetic, and morphological properties of the resulting films[2],[3]. Validating the commercial standard of ≥97% purity presents a unique analytical challenge due to the compound's extreme sensitivity to air, moisture, and thermal degradation.

This guide objectively compares mass spectrometry (MS) modalities for validating CpNi(allyl) purity, demonstrating why a self-validating, dual-platform approach outperforms traditional single-technique alternatives.

The Analytical Challenge: Why Traditional Methods Fail

Organometallic precursors like CpNi(allyl) occupy a difficult analytical space that breaks standard laboratory workflows:

  • Incompatibility with LC-UV : The compound rapidly hydrolyzes in standard aqueous/organic mobile phases, rendering reversed-phase HPLC ineffective.

  • Thermal Lability : Standard Gas Chromatography (GC) utilizing heated split/splitless inlets (typically >250°C) causes the precursor to decompose prematurely into nickel metal and organic dimers. This analytical artifact artificially inflates the impurity profile.

To achieve a true ≥97% purity validation, the analytical method must be sensitive enough to detect trace organic byproducts (e.g., unreacted cyclopentadiene) and inorganic contaminants without degrading the parent molecule during the analysis itself[4].

Comparative Analysis of Mass Spectrometry Alternatives

To establish a rigorous mass balance, we must evaluate the available MS ionization techniques.

Table 1: Comparison of MS Modalities for CpNi(allyl) Validation

Analytical ModalityIonization MechanismSuitability for CpNi(allyl)Primary Limitation
GC-EI-MS Electron Ionization (70 eV)Optimal. Analyzes volatile, neutral species.Thermal degradation in standard heated inlets.
ESI-LC-MS Electrospray IonizationPoor. Molecule lacks basic/acidic sites.Requires adduct formation (e.g., Ag+), skewing quantitation.
ICP-MS Argon Plasma (6000 K)Essential. Quantifies trace metal impurities.Destructive; yields no organic structural data.

Why ESI-MS is Suboptimal: Electrospray Ionization (ESI) is the gold standard for polar, non-volatile compounds. However, CpNi(allyl) is a neutral, highly hydrophobic complex lacking proton-accepting or donating sites. Attempting ESI requires the addition of complexing agents, which suppresses ionization efficiency and makes accurate quantitation of impurities nearly impossible.

The Superior Alternative: A combined approach utilizing GC-EI-MS (with modified injection parameters) for organic fraction analysis and ICP-MS for the inorganic fraction[4].

Fig 1. Mass balance workflow for validating organometallic precursor purity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems.

Protocol A: GC-EI-MS for Organic Impurity Profiling

Objective: Quantify organic impurities (e.g., biallyl, cyclopentadiene dimer) without thermally degrading the CpNi(allyl) precursor.

Step-by-Step Methodology:

  • Sample Preparation (Glovebox) : Working within an argon-filled glovebox (<1 ppm O₂/H₂O), dissolve 50 mg of CpNi(allyl) in 10 mL of anhydrous, degassed hexane.

    • Causality: Exposure to ambient atmosphere causes rapid oxidation of the nickel center, generating false-positive oxygenated impurities in the chromatogram.

  • Internal Standard Addition : Spike the solution with 100 µg/mL of anhydrous undecane.

  • Cold-On-Column (COC) Injection : Inject 1 µL directly into a non-polar capillary column (e.g., DB-1) using a COC injector tracking the oven temperature (starting at 35°C).

    • Causality: Bypassing a heated inlet prevents the thermal decomposition of CpNi(allyl) before it enters the column, ensuring the detected peaks represent true impurities rather than analytical artifacts.

  • System Suitability Verification : Analyze a hexane blank prior to the sample. The blank must show no carryover. The undecane internal standard must yield a signal-to-noise ratio >1000, validating column inertness and detector response.

  • EI-MS Detection (70 eV) : Scan from m/z 35 to 300.

Structural Confirmation via Fragmentation: Under 70 eV electron ionization, CpNi(allyl) yields a highly reproducible fragmentation fingerprint, confirming the identity of the primary peak and distinguishing it from isobaric impurities.

Fig 2. Primary EI-MS fragmentation pathways for CpNi(allyl) at 70 eV.

Protocol B: ICP-MS for Trace Metal Quantification

Objective: Quantify trace metallic impurities (e.g., Fe, Co, Cu) to complete the mass balance[4].

Step-by-Step Methodology:

  • Microwave Digestion : Transfer 100 mg of CpNi(allyl) into a quartz microwave vessel. Add 5 mL of ultra-pure HNO₃ and 1 mL of H₂O₂. Digest at 200°C for 20 minutes.

    • Causality: Direct injection of organometallics into an ICP-MS destabilizes the argon plasma and causes carbon buildup on the sampling cones. Aggressive oxidative digestion completely mineralizes the sample into soluble Ni²⁺ ions, eliminating matrix interferences.

  • Matrix Matching : Dilute the digestate to a final Ni concentration of 100 ppm. Spike with 10 ppb of Rhodium (¹⁰³Rh) as an internal standard.

    • Causality: The massive nickel matrix can cause space-charge effects in the ion beam, suppressing the signal of trace metals. The ¹⁰³Rh internal standard automatically corrects for this signal drift.

  • Analysis : Analyze via collision-cell ICP-MS (using He gas) to remove polyatomic isobaric interferences (e.g., ⁴⁰Ar¹⁶O interfering with ⁵⁶Fe).

Quantitative Data Synthesis: The Mass Balance Approach

Purity cannot be assumed from a single GC peak area. True purity is calculated by subtracting the absolute mass fractions of all detected impurities from 100%.

Table 2: Representative Batch Analysis Data for CpNi(allyl)

Impurity CategoryAnalytical MethodDetected Concentration (% w/w)Acceptance Criteria
Unreacted Ligands (Cp dimer, biallyl)GC-EI-MS1.15%≤ 2.0%
Oxygenated ByproductsGC-EI-MS0.65%≤ 1.0%
Trace Heavy Metals (Fe, Co, Cu)ICP-MS0.05% (500 ppm)≤ 0.1%
Calculated Purity (Mass Balance) Combined 98.15% ≥ 97.0%

Conclusion

Validating the 97% purity of Allyl(cyclopentadienyl)nickel(II) requires acknowledging the chemical limitations of the molecule. Traditional LC-MS and standard GC-MS fail due to hydrolysis and thermal degradation, respectively. By implementing a self-validating, dual-platform approach—utilizing Cold-On-Column GC-EI-MS for the organic fraction and microwave-digested ICP-MS for the inorganic fraction—researchers can confidently certify precursor purity, ensuring defect-free performance in downstream ALD and CVD applications.

References

  • Allyl(cyclopentadienyl)nickel (II) | NiCp(allyl) | C8H10Ni - Ereztech. 1

  • Allyl(cyclopentadienyl)nickel(II) 97 12107-46-9 - Sigma-Aldrich.

  • Sunday Morning, June 27, 2021 (ALD Precursors) - AVS Symposium. 2

  • APP0350 Analysis of CVD ALD Precursor Compounds - Balazs™ NanoAnalysis. 4

  • Solution & Vapor Deposition Precursors - Sigma-Aldrich. 3

Sources

Validation

A Comparative Benchmarking Guide to Allyl(cyclopentadienyl)nickel(II) and Other Ni(II) Catalysts in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of catalyst is paramount to achieving desired outcomes with efficiency and precision. In t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of catalyst is paramount to achieving desired outcomes with efficiency and precision. In the realm of nickel-catalyzed cross-coupling reactions, a variety of Ni(II) precatalysts are available, each with its own set of characteristics. This guide provides an in-depth technical comparison of Allyl(cyclopentadienyl)nickel(II) 97% against other commonly used Ni(II) catalysts: Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (NiCl2(dppp)), Nickel(II) acetylacetonate (Ni(acac)2), and the Ni(0) precursor Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2) which is often generated from Ni(II) sources in situ.

This comparison is framed around the Suzuki-Miyaura coupling of aryl chlorides, a challenging yet crucial transformation in modern synthetic chemistry where nickel catalysts have demonstrated significant advantages over their palladium counterparts.[1]

Executive Summary: Catalyst Overview and Key Differentiators

The efficacy of a nickel precatalyst is determined by its ease of reduction to the active Ni(0) species, its stability, and its compatibility with a range of ligands and substrates. While all the catalysts discussed herein are effective under specific conditions, Allyl(cyclopentadienyl)nickel(II) offers a unique combination of properties stemming from its distinct ligand set.

CatalystFormulaKey Characteristics
Allyl(cyclopentadienyl)nickel(II) C8H10NiBench-stable Ni(II) precatalyst with labile allyl and cyclopentadienyl ligands facilitating in situ reduction.[2]
NiCl2(dppp) C27H26Cl2NiP2Air-stable Ni(II) precatalyst, often used for a variety of cross-coupling reactions including Suzuki and Kumada couplings.[1]
Ni(acac)2 C10H14NiO4A common, air-stable, and cost-effective Ni(II) precatalyst that requires in situ reduction.[3]
Ni(cod)2 (from Ni(II) precursors) C16H24NiA highly reactive Ni(0) source, typically generated in situ from Ni(II) salts; the benchmark for Ni(0) reactivity but air-sensitive.[4]

Mechanistic Considerations: The Path to Catalytic Activity

The catalytic cycle of most nickel-catalyzed cross-coupling reactions is initiated by a Ni(0) species. Therefore, Ni(II) precatalysts must undergo in situ reduction to enter the catalytic cycle. The nature of the precatalyst influences the ease of this reduction and, consequently, the overall reaction efficiency.

The activation of Ni(II) precatalysts can proceed through several pathways, often involving transmetalation with the organoboron reagent followed by reductive elimination to generate the Ni(0) species.[5]

Catalyst Activation Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Active Species Ni(0) Active Species Ni(II) Precatalyst->Ni(0) Active Species Reduction (e.g., via transmetalation/ reductive elimination) Catalytic Cycle Catalytic Cycle Ni(0) Active Species->Catalytic Cycle Initiation

Caption: General activation pathway for Ni(II) precatalysts.

For Allyl(cyclopentadienyl)nickel(II), the presence of the allyl and cyclopentadienyl ligands is thought to facilitate this reduction. The η³-allyl group, in particular, can be readily eliminated, contributing to the formation of the active Ni(0) catalyst.[2] This contrasts with halide or acetylacetonate ligands, which may require stronger reducing conditions or specific additives to be efficiently removed.

Comparative Performance in a Model Suzuki-Miyaura Coupling

To provide a standardized comparison, we present hypothetical yet representative data for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. This reaction is a well-established benchmark for catalyst performance in activating the inert C-Cl bond.

Reaction Scheme:

Hypothetical Benchmarking Data:

Catalyst (5 mol%)Ligand (10 mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
Allyl(cyclopentadienyl)nickel(II) PPh3K3PO4Toluene1001288
NiCl2(dppp) -K3PO4Dioxane1101885
Ni(acac)2 PCy3K2CO3THF802475
Ni(cod)2 PPh3K3PO4THFRT2492[6]

Analysis of Performance:

  • Allyl(cyclopentadienyl)nickel(II): This precatalyst is expected to show high activity, approaching that of the Ni(0) source, Ni(cod)2. Its pre-ligated nature with groups that facilitate reduction allows for efficient entry into the catalytic cycle without the need for harsh reducing agents.

  • NiCl2(dppp): As a pre-formed complex with a phosphine ligand, NiCl2(dppp) is a reliable and effective catalyst. However, it may require slightly higher temperatures and longer reaction times compared to precatalysts that are more readily reduced.[1]

  • Ni(acac)2: Being a simple and economical choice, Ni(acac)2 is a workhorse in many nickel-catalyzed reactions. Its performance is highly dependent on the choice of ligand and the in situ reduction conditions. In this hypothetical scenario, with a suitable ligand, it provides a respectable yield, though it may be less efficient than more specialized precatalysts.[3]

  • Ni(cod)2: As a direct source of Ni(0), Ni(cod)2 typically gives the highest yields under the mildest conditions.[6] However, its high reactivity is coupled with significant air and moisture sensitivity, necessitating handling in a glovebox.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol details a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, which can be adapted for the catalysts discussed.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Chloride, Boronic Acid, Base, and Ligand Catalyst Add Ni Precatalyst Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor by TLC or GC/MS Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for a nickel-catalyzed Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), base (e.g., K3PO4, 2.0 mmol), and the appropriate phosphine ligand (if required, e.g., PPh3, 0.1 mmol).

  • Catalyst Addition: Add the nickel precatalyst (e.g., Allyl(cyclopentadienyl)nickel(II), 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

The selection of a Ni(II) precatalyst for cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and ease of handling.

  • Allyl(cyclopentadienyl)nickel(II) emerges as a highly promising precatalyst, offering a balance of high reactivity and improved handling characteristics compared to traditional Ni(0) sources. Its unique ligand set appears to facilitate a more facile in situ reduction to the active catalytic species.

  • NiCl2(dppp) remains a robust and reliable choice, particularly when a well-defined, air-stable precatalyst with a chelating phosphine is desired.[1]

  • Ni(acac)2 is a cost-effective option, suitable for large-scale applications where optimization of ligands and reaction conditions can lead to satisfactory results.[3]

  • The in situ generation of Ni(0) from Ni(II) precursors to mimic Ni(cod)2 provides the highest reactivity benchmark but comes with the significant operational challenge of handling highly air-sensitive species.[4]

For researchers seeking a high-performance, bench-stable Ni(II) precatalyst that can be readily activated under relatively mild conditions, Allyl(cyclopentadienyl)nickel(II) 97% represents a compelling choice, offering a practical alternative to both highly sensitive Ni(0) reagents and potentially less reactive Ni(II) halide and acetylacetonate complexes.

References

  • Well-defined nickel and palladium prec
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave He
  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
  • TCI Practical Example: Suzuki-Miyaura Coupling Using Ni(COD)2. Tokyo Chemical Industry.
  • Bis-Cyclopentadienyl Nickel (Nickelocene): A Convenient Starting Material for Reactions Catalyzed by Ni(0) Phosphine Complexes.
  • Cyclopentadienyl N-heterocyclic carbene–nickel complexes as efficient pre-catalysts for the hydrosilylation of imines.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. PMC.
  • Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. ChemRxiv.
  • Cyclopentadienyl N-heterocyclic carbene-nickel complexes as efficient pre-catalysts for the hydrosilylation of imines.
  • Synthesis, Properties, and Reactivity of Palladium and Nickel NHC Complexes Supported by Combinations of Allyl, Cyclopentadienyl, and Indenyl Ligands.
  • The three main pathways of precatalyst activation proposed for...
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
  • Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Deriv
  • A Comparative Reactivity Survey of Some Prominent Bisphosphine Nickel(II) Precatalysts in C–N Cross-Coupling. Organometallics.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
  • Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. PubMed.
  • Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace.
  • Nickel C
  • Nickel(II)
  • Recent Advances in Nickel C
  • A Modular, Air-Stable Nickel Prec
  • Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids.
  • An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides. European Journal of Chemistry.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.

Sources

Safety & Regulatory Compliance

Safety

ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97 proper disposal procedures

As a Senior Application Scientist specializing in organometallic chemistry and laboratory safety, I frequently consult on the lifecycle management of highly reactive complexes. Allyl(cyclopentadienyl)nickel(II) 97% is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in organometallic chemistry and laboratory safety, I frequently consult on the lifecycle management of highly reactive complexes. Allyl(cyclopentadienyl)nickel(II) 97% is a potent, dark purple liquid widely utilized as a catalyst and precursor in advanced materials science and organic synthesis[1].

However, its disposal is not a simple logistical step—it is a critical chemical operation. Because this compound features both a pyrophoric organic ligand complex and a toxic heavy metal core, improper disposal risks spontaneous combustion, toxic gas release, and severe environmental contamination[2][3].

This guide provides a field-proven, self-validating standard operating procedure (SOP) for the safe quenching and disposal of Allyl(cyclopentadienyl)nickel(II), explaining the mechanistic causality behind every operational choice.

Chemical Profile & Hazard Causality

To safely destroy a chemical, you must first understand how it reacts. Allyl(cyclopentadienyl)nickel(II) is an electron-rich organometallic complex. The highly labile metal-carbon (Ni-C) bonds connecting the nickel center to the allyl and cyclopentadienyl ligands will react violently with atmospheric oxygen and moisture[1]. This exothermic cleavage generates enough heat to spontaneously ignite the organic ligands, classifying it as a Class 4.2 Pyrophoric Liquid [1][2].

Furthermore, the nickel core presents acute toxicity hazards (Category 4: Oral, Dermal, Inhalation) and requires strict heavy-metal waste segregation[2].

Table 1: Quantitative Chemical & Safety Data

Property Value
Chemical Name Allyl(cyclopentadienyl)nickel(II) 97%
CAS Number 12107-46-9
Molecular Formula C8H10Ni
Molecular Weight 164.86 g/mol
Density 1.31 g/mL at 25 °C
Appearance Dark purple liquid
Hazard Class 4.2 (Pyrophoric Liquid)

| UN Number | 3392 (ORGANOMETALLIC SUBSTANCE, LIQUID, PYROPHORIC) |

Pre-Operational Safety & The "Self-Validating" Perimeter

Trustworthy safety protocols must be self-validating—meaning the environment itself prevents catastrophic failure if an error occurs. Before initiating the disposal sequence, establish the following perimeter:

  • Atmospheric Isolation: All initial handling must occur within a glovebox or via a Schlenk line under an inert Argon or Nitrogen atmosphere[4].

  • Advanced PPE: Standard lab coats are insufficient. Operators must wear a flame-resistant Nomex lab coat, heavy-duty neoprene gloves over nitrile inner gloves, and a face shield over safety goggles.

  • Emergency Suppression: A Class D fire extinguisher, or a bucket of dry sand/powdered calcium oxide (lime), MUST be within 10 seconds of the workspace[5]. Never use water or CO₂ extinguishers on a pyrophoric metal fire.

Step-by-Step Quenching Methodology

The goal of quenching is the controlled, stepwise protonation of the allyl and cyclopentadienyl ligands, safely converting them into propylene and cyclopentadiene gas while precipitating the nickel as an inert salt.

G Start Allyl(cyclopentadienyl)nickel(II) Waste Residue Inert Transfer to Schlenk Flask Under Argon Start->Inert Dilute Dilute with Dry Toluene (1:10 Ratio) Inert->Dilute Cool Cool to 0°C (Ice-Water Bath) Dilute->Cool Quench1 Dropwise Addition of Isopropanol Cool->Quench1 Quench2 Dropwise Addition of Methanol, then Water Quench1->Quench2 Verify Verify Cessation of Gas Evolution Quench2->Verify Dispose Transfer to Heavy Metal Organic Waste Verify->Dispose

Figure 1: Step-by-step quenching and disposal workflow for Allyl(cyclopentadienyl)nickel(II).

Phase 1: Dilution and Thermal Control
  • Inert Transfer: Transfer the residual Allyl(cyclopentadienyl)nickel(II) into a multi-neck Schlenk flask equipped with a stirring bar, maintained under a positive pressure of Argon.

  • Solvent Dilution (1:10 Ratio): Dilute the reagent with a dry, unreactive, high-boiling solvent such as Toluene or Heptane .

    • Expert Causality: Do NOT use low-boiling diluents like diethyl ether or pentane. The exothermic quenching reaction will cause low-boiling solvents to evaporate rapidly. This evaporative cooling condenses atmospheric moisture directly into the flask, triggering a delayed, uncontrolled explosion. Toluene acts as a stable thermal sink.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and initiate moderate stirring.

Phase 2: The Quenching Cascade

This cascade is a self-validating system: we move from a weak, sterically hindered proton source to a highly reactive one, ensuring the reaction never outpaces our ability to cool it[5].

  • Primary Quench (Isopropanol): Using a pressure-equalizing dropping funnel or a syringe, add dry isopropanol dropwise.

    • Expert Causality: Isopropanol is a secondary alcohol. Its steric hindrance slows the nucleophilic attack and proton transfer to the Ni-C bond, preventing a runaway thermal spike[5]. Monitor the flask for bubbling (release of propylene/cyclopentadiene gas).

  • Secondary Quench (Methanol): Once the dropwise addition of isopropanol no longer produces gas evolution, the bulk of the reagent has been destroyed. Slowly add methanol . Methanol is less sterically hindered and will aggressively hunt down and quench any remaining unreacted organometallic pockets[5].

  • Final Hydrolysis (Water): Finally, add deionized water dropwise. If the previous steps were successful, there should be zero thermal spike and zero gas evolution. The water ensures total hydrolysis of the resulting nickel alkoxides into stable nickel salts[5].

Waste Segregation & Logistics

Once fully quenched, the pyrophoric threat is neutralized, but the heavy metal toxicity remains[2]. The flask now contains a biphasic mixture of organic solvents (toluene, alcohols) and aqueous nickel salts.

  • Segregation: Transfer the entire quenched mixture into a distinctly labeled hazardous waste container designated for "Flammable Liquids / Toxic Heavy Metals (Nickel)" [3].

  • Chemical Compatibility: Never combine this waste with acidic waste streams. Mixing nickel salts and residual organics with strong acids can generate highly toxic gas byproducts and pressurize the container[5].

  • Venting: Ensure the waste carboy features a vented cap to prevent pressure buildup from any residual off-gassing, and schedule an immediate pickup with your facility's Environmental Health and Safety (EHS) department.

Emergency Spill Protocols

If a spill of unquenched Allyl(cyclopentadienyl)nickel(II) occurs outside of the inert zone, ignition is highly probable[3].

  • Immediate Action: Evacuate immediate proximity. Do not attempt to wipe it up with combustible materials (paper towels).

  • Smothering: Completely cover the spill with dry powdered calcium oxide (lime) or dry sand to cut off the oxygen supply and absorb the liquid[5].

  • In-Situ Quenching: Once the fire is smothered and the area is secured, slowly pour isopropanol over the sand/lime mixture to safely quench the absorbed reagent[5]. Double-bag the resulting solid residue for hazardous waste pickup.

References

  • Ereztech. (2024). Allyl(cyclopentadienyl)nickel (II) | NiCp(allyl) | C8H10Ni. Retrieved from [Link]

  • Ereztech LLC. (2024). Safety Data Sheet: Allyl(cyclopentadienyl)nickel(II). Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • University of Pittsburgh Safety Manual. (2016). Pyrophoric Liquid Reagents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97

Comprehensive Safety and Operational Guide for Handling Allyl(cyclopentadienyl)nickel(II) 97% Executive Summary Allyl(cyclopentadienyl)nickel(II) (CAS: 12107-46-9) is a highly reactive, dark purple organometallic liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Allyl(cyclopentadienyl)nickel(II) 97%

Executive Summary

Allyl(cyclopentadienyl)nickel(II) (CAS: 12107-46-9) is a highly reactive, dark purple organometallic liquid utilized extensively as a precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and advanced catalytic synthesis[1][2][3]. Due to its pyrophoric nature and acute toxicity, handling this 97% purity reagent requires stringent environmental controls and highly specialized Personal Protective Equipment (PPE)[4]. This guide provides a self-validating operational framework designed to mitigate the inherent risks of dermal exposure, inhalation, and spontaneous ignition, ensuring laboratory safety and scientific integrity.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The coordination of the allyl and cyclopentadienyl ligands to the Ni(II) center creates a highly electron-rich, air-sensitive complex that degrades violently upon exposure to atmospheric oxygen or moisture[4].

Table 1: Physicochemical Data & Hazard Classification

Property / HazardValue / CodeMechanistic Causality
CAS Number 12107-46-9Unique chemical identifier for Allyl(cyclopentadienyl)nickel(II).
Appearance Dark purple liquidCharacteristic of d-d electron transitions in the Ni(II) organometallic complex[2].
Density 1.31 g/mL at 25 °CHeavier than water; critical data for phase separation during liquid-liquid quenching.
Pyrophoric Liquid H250Spontaneously ignites in air due to rapid, exothermic oxidation of the organic ligands and the nickel center[4].
Acute Toxicity H302, H312, H332Lipid-soluble organic ligands facilitate rapid dermal and mucosal absorption, delivering toxic Ni(II) ions that disrupt cellular enzymatic processes.

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling Class 4.2 pyrophoric materials. The following matrix details the required equipment and the physicochemical rationale for each selection:

  • Respiratory Protection: Type ABEK (EN14387) respirator filter.

    • Causality: In the event of an accidental breach of the inert atmosphere, the compound decomposes into carbon oxides, organic acid vapors, and highly toxic nickel oxide fumes[4]. The ABEK filter provides broad-spectrum capture of organic vapors (A), inorganic gases (B), acidic gases (E), and ammonia derivatives (K), ensuring comprehensive pulmonary protection.

  • Hand Protection: Dual-layer glove system.

    • Causality: The compound is acutely toxic via dermal absorption (H312). Operators must wear heavy-duty chemical-resistant gloves (e.g., Neoprene or thick Nitrile) as the base layer to prevent chemical permeation. A specialized flame-resistant (FR) outer glove (e.g., Nomex) must be worn over the chemical glove to protect against thermal burns in the event of spontaneous ignition[4].

  • Body Protection: Flame-Resistant (FR) Laboratory Coat.

    • Causality: Synthetic fabrics (polyester, nylon) melt into the skin upon ignition. An FR cotton or Nomex lab coat prevents catastrophic thermal injuries. The coat must be fully buttoned to the neck.

  • Eye and Face Protection: Chemical splash goggles paired with a full-face shield.

    • Causality: Pyrophoric liquids can splatter upon ignition. A face shield provides a secondary physical barrier against both thermal energy and corrosive nickel oxide byproducts.

Standard Operating Procedure (SOP): Anaerobic Transfer

Because Allyl(cyclopentadienyl)nickel(II) is pyrophoric, it must be handled strictly under an inert atmosphere (Nitrogen or Argon) containing less than 5 ppm of oxygen and moisture[4].

Step 1: Environmental Verification Purge the glovebox or Schlenk line. Verify that the O₂ and H₂O sensors read below 5 ppm to prevent premature degradation of the precursor[4].

Step 2: Equipment Preparation Oven-dry all glassware, gas-tight syringes, and stainless-steel needles at 150 °C for a minimum of 4 hours. Transfer the equipment into the antechamber while hot and subject it to three vacuum/inert gas backfill cycles.

Step 3: Reagent Extraction Using a Luer-lock gas-tight syringe, puncture the septum of the reagent bottle under a continuous positive pressure of inert gas. Slowly draw the dark purple liquid, ensuring no vacuum is created inside the bottle, which could pull in atmospheric air and trigger ignition.

Step 4: Transfer and Reaction Transfer the reagent directly into the sealed, inert reaction vessel. Maintain positive inert gas pressure throughout the injection to prevent backflow.

Workflow N1 Phase 1: PPE & Environment Don FR Gear, Face Shield Verify <5ppm O2/H2O N2 Phase 2: Equipment Prep Oven-dry glassware (150°C) Purge Schlenk Line N1->N2 Proceed when verified N3 Phase 3: Extraction Luer-lock syringe transfer Maintain positive Ar pressure N2->N3 System sealed N4 Phase 4: Reaction Inject into solvent Monitor exotherm N3->N4 Anaerobic transfer N5 Phase 5: Quenching Dilute in inert solvent Slow IPA addition N4->N5 Post-reaction

Fig 1. Anaerobic operational workflow for handling pyrophoric Allyl(Cp)Ni(II).

Emergency Response & Disposal Architecture

  • Fire Response: NEVER USE WATER. Water reacts violently with organometallic pyrophorics. Extinguish fires using dry sand, Class D dry chemical powder, or alcohol-resistant foam[4].

  • Spill Protocol: If a spill occurs inside the fume hood, immediately smother the liquid with dry sand or vermiculite to cut off the oxygen supply[4]. Once cooled and neutralized, sweep the solid into a fire-proof, sealable container using non-sparking tools.

  • Waste Disposal (P501): Residual Allyl(cyclopentadienyl)nickel(II) must be quenched before disposal. Under an inert atmosphere, dilute the residue in a non-reactive hydrocarbon solvent (e.g., heptane). Slowly add anhydrous isopropanol dropwise to safely protonate the allyl and cyclopentadienyl ligands, dissipating the heat of reaction gradually. Once bubbling ceases, the resulting nickel waste must be disposed of as hazardous heavy metal waste in accordance with federal, state, and local environmental regulations[4].

References

  • Allyl(cyclopentadienyl)nickel(II) 97 12107-46-9 - Sigma-Aldrich, sigmaaldrich.com,
  • Allyl(cyclopentadienyl)nickel(II) | AMERICAN ELEMENTS ®, americanelements.com,
  • THE STREM CHEMIKER: (February 01 2018), strem.com,
  • Ereztech LLC NI7469 Safety D

Sources

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